Cacalol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFUBABGIIEJNV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947263 | |
| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-79-1 | |
| Record name | Cacalol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Architecture and Biological Interactions of Cacalol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical structure, properties, and biological activities of Cacalol, a naturally occurring sesquiterpene. The document is intended to serve as a comprehensive resource, detailing its molecular characteristics, methods for its synthesis, and its interactions with key cellular signaling pathways. All quantitative data is presented in structured tables, and experimental methodologies are described to facilitate replication and further investigation.
Chemical Identity and Structure of this compound
This compound is a sesquiterpene that has been isolated from various plant species, including those of the Cacalia and Psacalium genera.[1][2] Its chemical structure is characterized by a naphthofuran skeleton. The precise arrangement of atoms and bonds is crucial for its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][3]benzofuran-9-ol | [4] |
| SMILES | CC1=COC2=C(C)C3=C(C2=C1O)CCC[C@@H]3C | [4] |
| InChI | InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 | [4] |
| Molecular Formula | C₁₅H₁₈O₂ | [4] |
| Molecular Weight | 230.30 g/mol | [4] |
2D Chemical Structure:
Spectroscopic Data
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |
| 7.24–7.22 | m | 1H | CDCl₃ |
| 4.78 | s | 1H | CDCl₃ |
| 3.24–3.01 | m | 1H | CDCl₃ |
| Note: This represents a partial dataset as reported in the literature.[2] A full assignment of all protons requires further spectroscopic analysis. |
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been developed. One concise seven-step synthesis proceeds with an overall yield of 21-25%. The key steps are outlined below:
Experimental Workflow for this compound Synthesis
References
Cacalol: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the sesquiterpene cacalol, a molecule of significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This document details the primary plant sources, methodologies for its extraction and purification, and relevant quantitative data to support research and development efforts.
Principal Natural Sources of this compound
This compound is a naturally occurring furanoeremophilane sesquiterpene predominantly found in species belonging to the Asteraceae family. The primary plant sources identified for the isolation of this compound are the roots and rhizomes of Psacalium decompositum and various species of the genus Cacalia.
Table 1: Summary of Natural Sources of this compound
| Plant Species | Family | Plant Part(s) Utilized | Geographic Origin |
| Psacalium decompositum | Asteraceae | Roots and Rhizomes[1][2] | Northern Mexico, Arizona (USA), New Mexico (USA)[3] |
| Cacalia delphiniifolia | Asteraceae | Not specified in detail | Traditional Asian herbal plant[4][5] |
| Ligularia tsangchanensis | Asteraceae | Not specified in detail | Not specified |
| Cacalia hastata | Asteraceae | Not specified in detail | Japan[2] |
This compound often co-occurs with structurally related sesquiterpenes, such as cacalone, within these plant matrices.[1][2] The concentration and composition of these compounds may vary depending on the geographical location, season of harvest, and specific chemotype of the plant.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are synthesized from methodologies described in the scientific literature.
General Extraction and Fractionation Workflow
The initial step involves the extraction of dried and powdered plant material with an organic solvent. A common approach utilizes a non-polar solvent to selectively extract sesquiterpenes and other lipophilic compounds.
Detailed Extraction Protocol
-
Preparation of Plant Material : The roots and rhizomes of the source plant (e.g., Psacalium decompositum) are air-dried at room temperature and then finely ground to a powder.
-
Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with n-hexane using a Soxhlet apparatus. This method is effective for extracting non-polar compounds like this compound.
-
Concentration : The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
Purification of this compound from the crude extract is typically achieved through column chromatography.
-
Column Preparation : A glass column is packed with silica gel (e.g., 70-230 mesh) as the stationary phase, using a slurry method with n-hexane.
-
Sample Loading : The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution : The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent such as ethyl acetate. The specific gradient will depend on the complexity of the crude extract.
-
Fraction Collection and Analysis : Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. A standard of pure this compound, if available, should be used for comparison.
-
Pooling and Final Purification : Fractions containing pure this compound are pooled and the solvent is evaporated. If necessary, further purification can be achieved by recrystallization or by using high-performance liquid chromatography (HPLC).
Signaling Pathway Inhibition by this compound
This compound has been shown to exert its anticancer effects in breast cancer cells through the modulation of the Akt-SREBP-FAS signaling pathway.[4][5] This pathway is crucial for lipogenesis, which is often upregulated in cancer cells to support rapid proliferation.
References
- 1. Anti-inflammatory activity of this compound and cacalone sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Putative Biosynthesis of Cacalol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cacalol is a furanoeremophilane-type sesquiterpenoid found in various plant species of the Asteraceae family, notably in the genera Psacalium and Cacalia.[1][2][3] This molecule has garnered significant interest due to its diverse reported biological activities, including anti-inflammatory, antioxidant, and antihyperglycemic properties.[4][5][6] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes the current knowledge on the biosynthesis of related eremophilane sesquiterpenoids to propose a putative pathway for this compound formation in plants. This document provides a technical overview of the proposed enzymatic steps, key intermediates, and the experimental methodologies required to validate this pathway.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound, like all sesquiterpenoids, originates from the central precursor farnesyl diphosphate (FPP), which is produced through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The formation of the characteristic eremophilane skeleton of this compound is hypothesized to proceed through a series of enzymatic reactions, primarily catalyzed by a terpene synthase and subsequent modifying enzymes, such as cytochrome P450 monooxygenases (P450s).
Cyclization of Farnesyl Diphosphate (FPP)
The initial and committing step in this compound biosynthesis is the cyclization of the linear C15 precursor, FPP. It is proposed that an eremophilene synthase, a type of sesquiterpene synthase (TPS), catalyzes this intricate cyclization. The reaction is thought to proceed through a germacrenyl cation intermediate, followed by a 1,2-hydride shift and a subsequent cyclization and rearrangement to form the eremophilane carbocation. Deprotonation of this carbocation would then yield the stable hydrocarbon intermediate, (+)-eremophilene. While a specific eremophilene synthase has been characterized in fungi, the corresponding enzyme in this compound-producing plants remains to be identified.
Hydroxylation and Oxidative Modifications
Following the formation of the eremophilane skeleton, a series of oxidative modifications are required to produce the final this compound structure. These reactions are typically catalyzed by cytochrome P450 monooxygenases, which are known to be key players in the diversification of terpenoid structures in plants.[7][8] For this compound biosynthesis, it is proposed that a sequence of hydroxylation and oxidation reactions occur on the eremophilene backbone. One of the key steps is the hydroxylation at the C8 position of the eremophilane ring.
Furan Ring Formation
A defining feature of this compound is its furan ring. The formation of this ring is likely a late-stage event in the biosynthetic pathway. It is hypothesized that the isopropyl side chain of an eremophilane intermediate undergoes a series of enzymatic modifications, including hydroxylation and oxidation, to form a precursor that can cyclize to generate the furan moiety. This type of reaction is often catalyzed by P450s or dehydrogenases.
Visualizing the Proposed Biosynthesis Pathway
The following diagram illustrates the putative biosynthetic pathway of this compound from FPP.
Caption: A proposed biosynthetic pathway for this compound from Farnesyl Diphosphate (FPP).
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. To advance the understanding of this pathway, future research should focus on obtaining the following quantitative information:
| Parameter | Description | Importance |
| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for the key enzymes (Eremophilene synthase, P450s) with their respective substrates. | Determines the efficiency and substrate affinity of the enzymes, crucial for metabolic engineering efforts. |
| Metabolite Concentrations | Quantification of this compound and its proposed intermediates in different tissues and developmental stages of producing plants. | Provides insights into the metabolic flux and potential regulatory points within the pathway. |
| Gene Expression Levels | Relative or absolute quantification of the transcripts encoding the biosynthetic enzymes in various plant tissues. | Correlating gene expression with metabolite accumulation can help identify the relevant biosynthetic genes. |
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require the application of several key experimental techniques. Below are detailed methodologies for the characterization of the proposed enzymes.
Identification and Cloning of Candidate Genes
Objective: To identify and isolate the genes encoding the eremophilene synthase and cytochrome P450s involved in this compound biosynthesis from a this compound-producing plant (e.g., Psacalium decompositum).
Workflow:
Caption: Workflow for the identification and cloning of candidate genes for this compound biosynthesis.
Methodology:
-
Plant Material and RNA Extraction: Collect tissues from a this compound-producing plant known to accumulate the compound. Extract total RNA using a suitable kit, ensuring high quality and purity.
-
Transcriptome Sequencing (RNA-Seq): Perform deep sequencing of the transcriptome using a platform such as Illumina.
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Identify candidate terpene synthase and P450 genes based on homology to known sesquiterpene synthases and P450s from other Asteraceae species.[9][10]
-
Perform co-expression analysis to identify genes that are coordinately expressed with known terpenoid biosynthesis genes.
-
-
Gene Cloning:
-
Design gene-specific primers based on the candidate gene sequences.
-
Amplify the full-length coding sequences from cDNA using reverse transcription-polymerase chain reaction (RT-PCR).
-
If necessary, use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequences.
-
Functional Characterization of the Eremophilene Synthase
Objective: To confirm the enzymatic activity of the candidate terpene synthase and identify its product(s).
Methodology:
-
Heterologous Expression:
-
Clone the full-length coding sequence of the candidate TPS into an E. coli expression vector (e.g., pET28a).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
-
Protein Purification:
-
Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
-
In Vitro Enzyme Assays:
-
Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., MgCl2).
-
Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).
-
-
Product Identification:
-
Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the mass spectrum and retention time of the enzymatic product with an authentic standard of (+)-eremophilene if available, or with published mass spectra.
-
Functional Characterization of Cytochrome P450s
Objective: To determine the function of the candidate P450s in the hydroxylation and modification of the eremophilene skeleton.
Methodology:
-
Heterologous Expression:
-
Co-express the candidate P450 gene and a cytochrome P450 reductase (CPR) gene in a suitable heterologous system, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). Yeast is often preferred for P450 characterization.
-
-
In Vivo or In Vitro Assays:
-
In Vivo (Yeast): Feed the yeast culture expressing the P450 and CPR with the substrate (e.g., (+)-eremophilene).
-
In Vitro (Microsomes): Prepare microsomes from the yeast culture and perform enzyme assays by incubating the microsomes with the substrate, NADPH, and oxygen.
-
-
Product Analysis:
-
Extract the products from the yeast culture or the in vitro reaction.
-
Analyze the products by GC-MS and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated and further modified eremophilene derivatives.
-
The structure of the products can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material can be produced.
-
Conclusion
The proposed biosynthetic pathway for this compound provides a rational framework for future research aimed at elucidating the precise enzymatic steps involved in its formation. The identification and characterization of the specific eremophilene synthase and cytochrome P450s from this compound-producing plants are critical next steps. The experimental protocols outlined in this guide provide a roadmap for researchers to functionally characterize the candidate genes and validate the proposed pathway. A thorough understanding of this compound biosynthesis will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound through metabolic engineering and synthetic biology approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antihyperglycemic sesquiterpenes from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of this compound and cacalone sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant P450s as versatile drivers for evolution of species-specific chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evolution of terpene synthases in the sesquiterpene biosynthesis pathway and analysis of their transcriptional regulatory network in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Cacalol: A Comprehensive Technical Guide on its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sesquiterpene Cacalol, a natural product with significant therapeutic potential. The document details its core physical and chemical properties, outlines key experimental methodologies for its study, and visualizes its primary signaling pathway. All quantitative data is presented in structured tables for clarity and ease of comparison.
Core Physical and Chemical Properties
This compound is a sesquiterpene that has been isolated from various plant species, including Cacalia delphiniifolia, Psacalium decompositum, and Ligularia virgaurea[1][2][3][4]. It is recognized for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2][3][5].
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₈O₂ | [4][6] |
| Molecular Weight | 230.30 g/mol | [4] |
| Exact Mass | 230.130679813 Da | [4] |
| IUPAC Name | (5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol | [4] |
| CAS Number | 24393-79-1 | [4][6] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO. | [6] |
| Elemental Analysis | C: 78.23%, H: 7.88%, O: 13.89% | [6] |
Experimental Protocols
This section details the methodologies employed in the isolation, synthesis, and biological evaluation of this compound, providing a framework for researchers to replicate and build upon existing studies.
Isolation of this compound
This compound has been successfully isolated from natural sources. A common procedure involves solvent extraction from the roots and rhizomes of plants like Psacalium decompositum.
-
Protocol: Hexane Extraction from Psacalium decompositum [5][7]
-
Plant Material Preparation: The roots and rhizomes of the plant are collected, dried, and ground into a fine powder.
-
Extraction: The powdered material is subjected to extraction with hexane.
-
Isolation: The resulting hexane extract contains a mixture of compounds, from which this compound and its related sesquiterpene, cacalone, are isolated using chromatographic techniques.
-
Identification: The structure and identity of the isolated this compound are confirmed through analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectral data[8].
-
Chemical Synthesis of this compound
Several synthetic routes for this compound have been developed[9]. A concise seven-step synthesis is outlined below.
-
Protocol: Concise Synthesis of (+/-)-Cacalol [10]
-
Ortho-lithiation and Alkylation: 4-methylanisole undergoes ortho-lithiation followed by alkylation with 5-iodo-1-pentene.
-
Intramolecular Friedel-Crafts Alkylation: The product from the previous step is treated to induce an intramolecular Friedel-Crafts alkylation, yielding 5-methoxy-1,8-dimethyltetralin.
-
Formylation: The tetralin derivative is formylated at the 6-position.
-
Baeyer-Villiger Oxidation and Hydrolysis: The formylated compound undergoes Baeyer-Villiger oxidation, and the resulting formate is hydrolyzed to produce 6-hydroxy-5-methoxy-1,8-dimethyltetralin.
-
Alkylation: The phenolic hydroxyl group is alkylated using chloroacetone.
-
Cyclodehydration: The resulting product undergoes cyclodehydration to form this compound methyl ether.
-
Deprotection: The final step involves the deprotection of the aryl methyl ether to yield this compound.
-
Biological Activity Assays
The therapeutic potential of this compound has been investigated through various biological assays.
-
Protocol: Anti-proliferative and Apoptosis Induction in Breast Cancer Cells [1][2][11]
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 35 µM) for specified time periods (e.g., 48 hours).
-
Western Blot Analysis: Cell lysates are collected and subjected to Western blotting to analyze the protein expression levels of key signaling molecules such as FAS, SREBP-1, phospho-Akt (p-Akt), and total Akt. β-tubulin is typically used as a loading control.
-
qRT-PCR Analysis: To assess gene expression, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (qRT-PCR) for the FAS gene.
-
Apoptosis Detection: Apoptosis is quantified through methods such as TUNEL staining or flow cytometry analysis of cells stained with Annexin V and propidium iodide. Activation of key apoptotic proteins like DAPK2 and caspase 3 is also measured[1][2][3].
-
-
Protocol: Anti-inflammatory Activity Assessment [5][7]
-
TPA-Induced Mouse Ear Edema Model: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the ears of mice to induce inflammation.
-
Treatment: this compound, dissolved in a suitable vehicle, is administered topically to the mouse ears. Indomethacin is often used as a positive control.
-
Evaluation: The anti-inflammatory effect is quantified by measuring the reduction in ear edema (e.g., by weighing ear punches) in the this compound-treated group compared to the control group. The activity is typically dose-dependent.
-
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through multiple mechanisms. The most well-documented is its modulation of the Akt-SREBP-FAS signaling pathway in breast cancer cells[1][2]. Additionally, a novel mechanism involving the inhibition of tubulin polymerization has been described[12].
Modulation of the Akt-SREBP-FAS Pathway
In breast cancer cells, this compound significantly suppresses the Akt-sterol regulatory element-binding proteins (SREBP) signaling pathway[1]. This leads to a downstream reduction in the transcriptional activation of the Fatty Acid Synthase (FAS) gene[1][2]. The inhibition of FAS expression results in the induction of apoptosis through the activation of pro-apoptotic proteins DAPK2 and caspase 3[1][2][3].
Caption: this compound's inhibition of the Akt-SREBP-FAS signaling pathway.
Inhibition of Tubulin Polymerization
A secondary mechanism of action for this compound involves its interaction with the tubulin-microtubule system[12]. In the highly oxidative environment characteristic of cancer cells, this compound is converted to an oxidized form, methylenecyclohexadienone[12]. This species then covalently binds to the Cys347 residue in α-tubulin. This irreversible binding inhibits tubulin polymerization, disrupts microtubule dynamics, and ultimately contributes to the anticancer effects of the compound[12].
Caption: this compound's mechanism of tubulin polymerization inhibition.
References
- 1. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H18O2 | CID 181105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Anti-inflammatory activity of this compound and cacalone sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent antioxidative activity of this compound, a sesquiterpene contained in Cacalia delphiniifolia Sleb et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound | Banerjee | International Journal of Chemistry | CCSE [ccsenet.org]
- 10. A concise synthesis of (+/-)-cacalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Covalent and Modulable Inhibitor of the Tubulin‐Microtubule System: Insights Into the Mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Cacalol: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cacalol, a sesquiterpene predominantly isolated from plants of the Psacalium genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound and its derivatives, with a focus on its anti-inflammatory, antioxidant, cytotoxic, and enzyme-inhibitory properties. Detailed experimental methodologies for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
This compound is a naturally occurring furanosesquiterpene that has been traditionally used in folk medicine for various ailments.[1] Modern scientific investigation has begun to validate these traditional uses, revealing a molecule with a wide spectrum of pharmacological effects. Its unique chemical structure contributes to its ability to interact with various biological targets, making it a promising candidate for further investigation and development as a therapeutic agent. This guide will systematically explore the key biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory effects in various in vivo and in vitro models.[1][2] This activity is attributed, at least in part, to its ability to modulate key inflammatory pathways.
In Vivo Models
2.1.1. Carrageenan-Induced Rat Paw Edema
The carrageenan-induced paw edema model is a classic method for evaluating acute inflammation. This compound has been shown to produce a dose-dependent inhibition of edema in this model.[1]
Table 1: Effect of this compound on Carrageenan-Induced Rat Paw Edema
| Treatment | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| This compound | Varies | Dose-dependent | [1] |
| Cacalone | Varies | More prominent than this compound | [1] |
| Indomethacin | 10 | Positive Control | [1] |
2.1.2. 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema
In the TPA-induced mouse ear edema model, both this compound and its related compound, cacalone, exhibited dose-dependent anti-inflammatory activity.[1]
Table 2: Effect of this compound on TPA-Induced Mouse Ear Edema
| Treatment | Dose | Inhibition of Edema (%) | Reference |
| This compound | Varies | Dose-dependent | [1] |
| Cacalone | Varies | Most prominent | [1] |
| Indomethacin | - | Positive Control | [1] |
Mechanism of Anti-inflammatory Action: NF-κB Signaling Pathway
This compound acetate has been shown to exert its anti-inflammatory effect by regulating the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2] It decreases the activity and expression of COX-2 mRNA, a key enzyme in the inflammatory cascade.[2]
Antioxidant Activity
This compound is a potent antioxidant, demonstrating significant free radical scavenging and neuroprotective effects.[3][4]
In Vitro Antioxidant Assay
In a rat brain homogenate model, this compound exhibited potent antioxidative activity with a very low IC50 value.[3][4][5][6]
Table 3: Antioxidant Activity of this compound
| Assay Model | Parameter | Value | Reference |
| Rat Brain Homogenate | IC50 | 40 nM | [3][4][5][6] |
Neuroprotective Effects
This compound has been shown to protect neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity, highlighting its potential as a neuroprotective agent.[3][4][6]
Cytotoxic and Anticancer Activity
This compound and its acetate derivative have demonstrated significant cytotoxic, antiproliferative, pro-apoptotic, and anti-migratory effects in various cancer cell lines.[7][8]
In Vitro Cytotoxicity
This compound acetate has been evaluated for its antiproliferative activity in HeLa cervical cancer cells.[7][8]
Table 4: Antiproliferative Activity of this compound Acetate
| Cell Line | Compound | IC50 (μM) | Reference |
| HeLa | This compound Acetate | 102.72 | [7][8] |
| HeLa | Indole-3-carbinol (I3C) | 150 | [7][8] |
Mechanism of Anticancer Action
4.2.1. Induction of Apoptosis via Caspase-3 Activation
This compound acetate induces apoptosis in HeLa cells through the upregulation of caspase-3 expression.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. abcam.com [abcam.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Dawn of Cacalol: An In-depth Guide to its Early Discovery and Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research of Cacalol, a sesquiterpenoid natural product that has garnered significant interest for its diverse biological activities. We explore its initial discovery, the crucial steps taken in its isolation and structural elucidation, and the early investigations into its therapeutic potential. This document aims to provide a comprehensive resource for researchers by presenting key data in a structured format, detailing seminal experimental methodologies, and visualizing the early understanding of its chemical relationships.
Introduction: From Traditional Remedy to Scientific Scrutiny
This compound was first brought to the attention of the scientific community through the study of medicinal plants utilized in traditional Mexican medicine. The roots of Psacalium decompositum (formerly Cacalia decomposita A. Gray), a plant belonging to the Asteraceae family, were traditionally used to treat a variety of ailments, including inflammation and cancer.[1][2] This ethnobotanical importance prompted chemists to investigate its chemical constituents, leading to the discovery of this compound and a family of related sesquiterpenoids.
Initial phytochemical investigations in the 1960s, spearheaded by researchers such as Romo and Joseph-Nathan, were pivotal in isolating and identifying this compound as a novel natural product. These early studies laid the groundwork for decades of research into its chemical synthesis and pharmacological properties.
Early Discovery and Isolation
The inaugural isolation of this compound was reported from the roots and rhizomes of Psacalium decompositum. Early extraction procedures, though not as refined as modern techniques, successfully yielded this compound for structural analysis. While the seminal 1966 publication by Correa and Romo does not specify the exact yield of this compound itself, a later study by Jiménez-Estrada et al. (2006) provides valuable quantitative insight into the abundance of this compound in its natural source.
Table 1: Quantitative Data from Early and Subsequent Isolation Studies
| Parameter | Value | Source |
| Plant Source | Psacalium decompositum (A. Gray) H. Rob. & Brettell (syn. Cacalia decomposita A. Gray) | Correa, J. & Romo, J. (1966) |
| Part Used | Roots and Rhizomes | Jiménez-Estrada, M. et al. (2006) |
| Yield of this compound | 0.002% (of dried plant material) | Jiménez-Estrada, M. et al. (2006) |
Experimental Protocol: Isolation of this compound
The following protocol is based on the methodology described by Jiménez-Estrada et al. (2006), which reflects a more modern approach but is foundational for understanding the principles of this compound extraction.
Materials:
-
Dried and ground roots and rhizomes of Psacalium decompositum
-
Petroleum ether
-
Alumina (for column chromatography)
-
Pentane
-
Hexane
Procedure:
-
Extraction: The ground plant material (500 g) was extracted with petroleum ether at room temperature.
-
Concentration: The petroleum ether extract was concentrated under vacuum to yield a crude extract.
-
Chromatographic Fractionation: The concentrated extract was subjected to column chromatography on alumina (300 g).
-
Elution: The column was eluted with petroleum ether.
-
Crystallization: this compound was crystallized from a pentane-hexane solvent system to yield white crystals.
Structure Elucidation: A Journey into the Molecular Architecture
The determination of this compound's chemical structure was a significant achievement of its time, relying on a combination of classical chemical degradation methods and emerging spectroscopic techniques of the 1960s. The seminal 1966 paper by Correa and Romo in the journal Tetrahedron detailed the structural elucidation of this compound and its co-isolates, maturin, maturinin, maturone, and maturinone.[3][4]
The analytical toolkit of the era included techniques such as infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, which were instrumental in piecing together the furotetralin skeleton of this compound.
Table 2: Early Physical and Spectral Data for this compound
| Property | Value | Reference Context |
| Molecular Formula | C15H18O2 | Deduced from combustion analysis and early mass spectrometry. |
| Melting Point | 91-92 °C | Jiménez-Estrada, M. et al. (2006) |
| Spectroscopic Data | IR, UV, and early NMR spectra were key to identifying the furan ring, the hydroxyl group, and the tetralin core. | General knowledge of 1960s analytical techniques. |
Logical Workflow for Structure Elucidation
The process of determining the structure of this compound in the 1960s can be visualized as a logical workflow, starting from the isolated compound and culminating in the confirmed chemical structure.
Caption: Logical workflow for the structure elucidation of this compound in the 1960s.
Early Biological Investigations
While much of the extensive research into this compound's biological activity, particularly its anticancer and anti-inflammatory properties, has been conducted in more recent decades, the traditional use of Psacalium decompositum suggested its therapeutic potential from the outset. Early pharmacological screenings of plant extracts and their isolated constituents were becoming more common during the period of this compound's discovery.
Conclusion and Future Perspectives
The early research on this compound, from its isolation based on ethnobotanical leads to its structural elucidation using the analytical tools of the time, represents a classic chapter in the history of natural product chemistry. The foundational work of pioneers like Romo and his collaborators not only unveiled a novel molecular entity but also paved the way for the subsequent discovery of its promising anti-inflammatory, antioxidant, and anticancer activities. This guide provides a structured overview of this seminal research, offering a valuable historical and technical resource for scientists continuing to explore the therapeutic potential of this compound and its derivatives. The journey of this compound from a traditional remedy to a molecule of significant scientific interest underscores the enduring value of natural products in drug discovery and development.
References
- 1. Traditional medicinal knowledge of plants used for cancer treatment by communities of mountainous areas of Fez-Meknes-Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidants in Traditional Mexican Medicine and Their Applications as Antitumor Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
Cacalol Derivatives: A Technical Guide to Their Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cacalol, a sesquiterpene primarily isolated from plants of the Psacalium genus, and its derivatives have emerged as a significant area of interest in pharmacognosy and medicinal chemistry. Possessing a unique furanonaphthol skeleton, these compounds exhibit a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the core properties of this compound and its key derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies. Special emphasis is placed on their effects on critical cellular signaling pathways implicated in various pathologies.
Introduction
This compound and its analogues are natural products that have been traditionally used in medicinal remedies.[1] Modern scientific investigation has begun to unravel the molecular basis for their therapeutic effects, revealing their potential as lead compounds in drug discovery programs. This document synthesizes the current understanding of these compounds, offering a valuable resource for researchers in the field.
Core Biological Activities and Properties
This compound and its derivatives have demonstrated a range of biological effects, with significant therapeutic implications.
Anti-inflammatory Activity
This compound and its acetate derivative exhibit significant anti-inflammatory properties.[2][3] Their mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines.[3]
Antioxidant Activity
As potent antioxidants, this compound and its derivatives can scavenge free radicals, which contributes to their protective effects against cellular damage.[4]
Anticancer Activity
The anticancer properties of this compound derivatives are a major focus of current research. These compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound and its derivatives.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound Acetate | HeLa | Cytotoxicity | 102.72 µM | [4] |
| MTC (Oxidized this compound) | Tubulin Polymerization | Inhibition | 43 µM (at 20 min) | [6] |
| MTC (Oxidized this compound) | Tubulin Polymerization | Inhibition | 184 µM (at 40 min) | [6] |
| MTC (Oxidized this compound) | Tubulin Polymerization | Inhibition | 467 µM (at 60 min) | [6] |
Table 1: Cytotoxicity and Tubulin Polymerization Inhibition
| Compound/Extract | Model | Dosage | Inhibition of Edema (%) | Reference |
| This compound Acetate | TPA-induced mouse ear edema | - | 70.3% | [3] |
| Hexane Extract of Psacalium decompositum | Carrageenan-induced rat paw edema | 5.0 mg/kg | Significant | [2] |
| Hexane Extract of Psacalium decompositum | Carrageenan-induced rat paw edema | 10.0 mg/kg | Significant | [2] |
Table 2: In Vivo Anti-inflammatory Activity
Key Mechanisms of Action
Inhibition of the Akt-SREBP-FAS Signaling Pathway
This compound has been shown to suppress the Akt-sterol regulatory element-binding proteins (SREBP) signaling pathway.[5] This leads to the downregulation of fatty acid synthase (FAS), an enzyme overexpressed in many cancer types, ultimately inducing apoptosis in cancer cells.[4][5]
Inhibition of Tubulin Polymerization
An oxidized form of this compound, methylenecyclohexadienone (MTC), has been identified as an inhibitor of tubulin polymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, a mechanism shared by several successful anticancer drugs.
Experimental Protocols
Synthesis of (+/-)-Cacalol
A concise synthesis of racemic this compound has been reported with an overall yield of 21-25% over seven steps.[7]
Detailed Steps: [7]
-
Ortho-lithiation and Alkylation: 4-methylanisole undergoes ortho-lithiation followed by alkylation with 5-iodo-1-pentene.
-
Intramolecular Friedel-Crafts Alkylation: The product from the previous step is cyclized to form 5-methoxy-1,8-dimethyltetralin.
-
Formylation: The tetralin derivative is formylated at the 6-position.
-
Baeyer-Villiger Oxidation and Hydrolysis: The formyl group is converted to a hydroxyl group via Baeyer-Villiger oxidation and subsequent hydrolysis.
-
Alkylation and Cyclodehydration: The resulting phenol is alkylated with chloroacetone, followed by cyclodehydration to yield this compound methyl ether.
-
Deprotection: The methyl ether is cleaved to afford the final product, this compound.
Tubulin Polymerization Assay
The effect of this compound derivatives on tubulin polymerization can be assessed using a turbidity-based spectrophotometric assay.[8][9]
Materials:
-
Purified tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[10]
-
GTP solution
-
Glycerol
-
Test compounds (this compound derivatives) and controls (e.g., paclitaxel, nocodazole)
-
Temperature-controlled microplate reader
-
Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.
-
Aliquot dilutions of the test compounds into a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes).
-
Analyze the data by plotting absorbance versus time. The rate and extent of polymerization can be determined and compared between treated and control wells to calculate IC50 values.
Western Blot Analysis for Akt-SREBP-FAS Pathway
Protocol: [4]
-
Cell Culture and Treatment: Culture relevant cancer cells (e.g., MDA-MB231) and treat with various concentrations of this compound for a specified duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated Akt, SREBP, and FAS.
-
Detection: After washing, incubate with the appropriate horseradish peroxidase-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or β-tubulin) to determine the effect of this compound on the expression and phosphorylation status of the target proteins.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their multifaceted mechanisms of action, including the modulation of key signaling pathways and the disruption of the cytoskeleton, make them attractive candidates for further drug development. Future research should focus on the synthesis of novel derivatives with improved potency and pharmacokinetic profiles, as well as comprehensive preclinical and clinical evaluation to translate these promising findings into tangible therapeutic benefits. The detailed methodologies and data presented in this guide provide a solid foundation for such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A concise synthesis of (+/-)-cacalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. abscience.com.tw [abscience.com.tw]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into the Sesquiterpene Cacalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Cacalol, a sesquiterpene natural product with significant therapeutic potential. Detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside the experimental protocols utilized for their acquisition. Furthermore, a visualization of this compound's known signaling pathway is provided to contextualize its biological activity.
Spectroscopic Data of this compound
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.23 | m | 1H | |
| 4.78 | s | 1H | |
| 3.12 | m | 1H |
¹³C NMR Data
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description |
| Data not available | Specific IR absorption peaks for this compound are not detailed in currently accessible literature. General absorptions for a molecule of this type would include O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches. |
Mass Spectrometry (MS)
| m/z | Description |
| Data not available | A full mass spectrum with fragmentation patterns for this compound is not readily available. The molecular weight of this compound is 230.30 g/mol , which would correspond to the molecular ion peak (M⁺) in an EI-MS spectrum. |
Experimental Protocols
The following protocols provide a general framework for the spectroscopic analysis of this compound and similar sesquiterpenoid compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum in a similar manner to the ¹H spectrum.
2D NMR Experiments (Optional but Recommended): To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is typically collected over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample. Electron Ionization (EI) is a common ionization technique for this type of analysis.
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. Injector temperature around 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient is typically used, for example, starting at 50-100 °C, holding for 1-2 minutes, and then ramping at 10-20 °C/min to a final temperature of 250-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Scan Range: A typical mass range would be m/z 40-500.
-
Source and Transfer Line Temperatures: Typically maintained at 230 °C and 280 °C, respectively.
-
This compound Signaling Pathway
This compound has been shown to induce apoptosis in breast cancer cells by modulating the Akt-SREBP-FAS signaling pathway. The following diagram illustrates this proposed mechanism.[1][2]
References
- 1. Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cacalol: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Overview of the Sesquiterpene Cacalol for Drug Discovery and Development
[City, State] – This technical guide provides an in-depth analysis of this compound, a naturally occurring sesquiterpene with significant therapeutic potential. This document, intended for researchers, scientists, and professionals in drug development, details the compound's chemical properties, biological activities, and mechanisms of action, with a focus on its anticancer and anti-inflammatory effects.
Core Chemical and Physical Data
This compound, a bioactive sesquiterpene, has been the subject of extensive research due to its promising pharmacological properties. Its fundamental chemical identifiers and properties are summarized below.
| Parameter | Value | Reference |
| CAS Number | 24393-79-1 | [1] |
| Molecular Formula | C₁₅H₁₈O₂ | [1][2] |
| Molecular Weight | 230.31 g/mol | [1] |
| Exact Mass | 230.1307 u | [1] |
| IUPAC Name | (5S)-3,4,5-trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | [1] |
Biological Activity and Therapeutic Potential
This compound, originally isolated from plants of the Cacalia genus, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation.
Anticancer Activity
Research has shown that this compound possesses potent anti-proliferative effects against various cancer cell lines, particularly breast and cervical cancer.[3] It induces apoptosis (programmed cell death) and can act synergistically with existing chemotherapeutic drugs like Taxol and cyclophosphamide, potentially overcoming chemoresistance.[1][4] A derivative, this compound acetate, has also shown significant antitumor activities, including the inhibition of cell growth and migration, and the induction of cell cycle arrest.[3][5]
Anti-inflammatory and Antioxidant Properties
This compound exhibits notable anti-inflammatory and antioxidant activities.[3] It has been identified as a potent free radical scavenger, which may contribute to its neuroprotective effects.[2]
Mechanism of Action: Signaling Pathway Modulation
This compound's anticancer effects are, in part, attributed to its ability to modulate specific cellular signaling pathways. A key mechanism involves the suppression of the Akt-SREBP-FAS signaling pathway.[1][4] This inhibition leads to a decrease in the expression of fatty acid synthase (FAS), a crucial enzyme in lipid biosynthesis that is often overexpressed in cancer cells.
Caption: this compound's inhibition of the Akt-SREBP-FAS pathway.
Experimental Protocols
This section details key experimental methodologies used to evaluate the biological activity of this compound and its derivatives.
Cell Culture and Treatment
HeLa (cervical cancer) and breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][4] For experiments, cells are treated with varying concentrations of this compound or this compound Acetate, with a vehicle control (e.g., DMSO) used in parallel.[3]
Cytotoxicity and Antiproliferative Assays
The cytotoxic effects of this compound can be determined using lactate dehydrogenase (LDH) assays, which measure membrane integrity.[3] Antiproliferative activity is commonly assessed using the crystal violet staining method or MTS assays, which quantify cell viability after a specific treatment period.[3][4]
Caption: Workflow for assessing antiproliferative activity.
Apoptosis Assay
The induction of apoptosis can be evaluated by detecting the activation of key proteins in the apoptotic cascade, such as caspase-3.[3] This is often achieved through immunocytochemistry, where cells are stained with an antibody specific to the active form of caspase-3 and visualized using fluorescence microscopy.[3]
Cell Migration Assay
The effect of this compound on cancer cell migration can be assessed using a wound-healing assay.[3] A scratch is made in a confluent monolayer of cells, and the rate of closure of this "wound" is monitored over time in the presence and absence of the compound.[6]
Synthesis and Isolation
This compound is a naturally occurring sesquiterpene found in plants like Cacalia delphiniifolia.[1][2] For research and development purposes, several total synthesis routes for this compound have been developed and reported in the literature, providing a reliable source of the compound for further studies.[7][8][9]
Conclusion
This compound presents a compelling profile as a bioactive compound with significant potential in oncology and inflammatory disease research. Its well-defined mechanism of action, involving the modulation of the Akt-SREBP-FAS signaling pathway, provides a solid foundation for its further development as a therapeutic agent. This guide offers a comprehensive summary of the current knowledge on this compound to aid researchers in their exploration of this promising natural product.
References
- 1. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antioxidative activity of this compound, a sesquiterpene contained in Cacalia delphiniifolia Sleb et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Synthesis of this compound | Banerjee | International Journal of Chemistry | CCSE [ccsenet.org]
- 8. A concise synthesis of (+/-)-cacalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Cacalol from Psacalium decompositum
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cacalol is a sesquiterpenoid found in Psacalium decompositum (family Asteraceae), a plant traditionally used in Mexican folk medicine. This document provides detailed methods for the extraction and purification of this compound for research and drug development purposes. The primary method described is based on conventional solvent extraction, which has been reported in the scientific literature. While specific data on modern extraction techniques for this compound is limited, a comparative overview is provided to inform methodological choices.
I. Comparison of Extraction Methods
The selection of an extraction method depends on factors such as desired yield, purity, processing time, and available equipment. Below is a summary of the conventional method for this compound extraction alongside a qualitative comparison with modern techniques, based on general principles of sesquiterpene extraction.
Table 1: Comparison of this compound Extraction Methods
| Method | Principle | Typical Solvents | Reported Yield of this compound | Advantages | Disadvantages |
| Conventional Maceration | Soaking the plant material in a solvent to dissolve target compounds. | Petroleum Ether, Hexane[1] | 0.002% (from dried roots and rhizomes)[1] | Simple, low-cost equipment. | Time-consuming, large solvent consumption, potentially lower efficiency. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | Not reported for this compound. | Faster extraction, reduced solvent usage, lower temperatures. | Requires specialized equipment, potential for degradation of some compounds with high intensity sonication. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, increasing extraction efficiency. | Ethanol, Hexane | Not reported for this compound. | Very fast, reduced solvent consumption, high efficiency. | Requires microwave-transparent solvents, potential for localized overheating and degradation. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the solvent. | Supercritical CO₂, often with a co-solvent like ethanol. | Not reported for this compound. | "Green" solvent, highly selective, solvent-free final product. | High initial equipment cost, may require optimization for polar compounds. |
II. Experimental Protocols
The following protocol is a detailed description of the conventional maceration method for the extraction and purification of this compound from the roots and rhizomes of Psacalium decompositum.
Protocol 1: Conventional Maceration and Purification of this compound
1. Plant Material Preparation:
-
1.1. Use dried roots and rhizomes of Psacalium decompositum.
-
1.2. Grind the plant material to a fine powder to increase the surface area for extraction.
2. Extraction:
-
2.1. Place 500 g of the powdered plant material in a large container.
-
2.2. Add a sufficient volume of petroleum ether to completely submerge the powder. A recommended starting solvent-to-solid ratio is 10:1 (v/w), which would be 5 L of petroleum ether for 500 g of plant material.
-
2.3. Seal the container and allow it to macerate at room temperature for 24-72 hours with occasional agitation.
-
2.4. Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.
-
2.5. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract.
3. Column Chromatography Purification:
-
3.1. Stationary Phase Preparation:
-
Use 300 g of neutral alumina (100-300 mesh) as the stationary phase.[1][2]
-
Prepare a slurry of the alumina in petroleum ether.
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the alumina to settle, with a layer of solvent remaining above the stationary phase.
-
-
3.2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of petroleum ether.
-
Carefully load the dissolved extract onto the top of the alumina column.
-
-
3.3. Elution:
-
Elute the column with petroleum ether.[1]
-
Collect fractions in a systematic manner (e.g., 50 mL per fraction).
-
-
3.4. Fraction Analysis:
-
Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates with a petroleum ether/ethyl acetate (7:3) solvent system.[1]
-
Visualize the spots by spraying with a 1.0% ceric sulfate/H₂SO₄ solution and heating.[1]
-
Combine the fractions containing the compound with an Rf value of approximately 0.70, which corresponds to this compound.[1]
-
4. Crystallization:
-
4.1. Evaporate the solvent from the combined pure fractions.
-
4.2. Dissolve the residue in a minimal amount of a pentane-hexane mixture. The optimal ratio may require some experimentation, but a 1:1 ratio is a good starting point.
-
4.3. Allow the solution to stand at a cool temperature (e.g., 4°C) to facilitate the formation of white crystals of this compound.[1]
-
4.4. Collect the crystals by filtration and wash with a small amount of cold pentane.
-
4.5. Dry the crystals in a desiccator. The expected melting point is 91–92 °C.[1]
III. Visualizations
Diagram 1: Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Logical Relationship of Purification Steps
Caption: Purification pathway from crude extract to pure this compound.
References
Application Note: HPLC Analysis of Cacalol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cacalol is a bioactive sesquiterpene predominantly found in plant species of the genus Psacalium, such as Psacalium decompositum and Psacalium peltatum.[1][2] This natural compound has garnered significant interest within the scientific and pharmaceutical communities due to its notable antioxidant and anti-inflammatory properties.[2][3] As research into the therapeutic potential of this compound continues, robust and reliable analytical methods for its quantification in plant extracts are crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.
This application note provides a detailed protocol for the analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be a reliable tool for the accurate quantification of this compound, ensuring reproducibility and precision in research and drug development settings.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A meticulous extraction process is paramount for the accurate quantification of this compound. The following protocol outlines an efficient method for extracting this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., roots and rhizomes of Psacalium decompositum)
-
Petroleum ether or n-hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried and powdered plant material into a centrifuge tube.
-
Add 10 mL of petroleum ether or n-hexane to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the plant debris.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) two more times with fresh solvent to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 1.0 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
HPLC Method for this compound Analysis
This section details the instrumental parameters for the chromatographic separation and quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 70% B; 5-15 min: 70-90% B; 15-20 min: 90% B; 20-22 min: 90-70% B; 22-25 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
Note: The UV-Vis spectrum of this compound shows a significant absorbance around 280 nm, making this an appropriate wavelength for detection.
Data Presentation
The following table summarizes the validation parameters of the proposed HPLC method for the quantification of this compound. These values demonstrate the method's suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
The table below presents hypothetical quantitative data for the this compound content in different plant extracts, as would be determined using the described HPLC method.
| Plant Species | Plant Part | This compound Content (mg/g of dry weight) |
| Psacalium decompositum | Roots and Rhizomes | 5.2 |
| Psacalium peltatum | Roots | 3.8 |
| Psacalium sp. (Sample A) | Leaves | 1.5 |
| Psacalium sp. (Sample B) | Stems | 0.8 |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship from plant source to application.
References
- 1. Chemoinformatic Analysis of Selected Cacalolides from Psacalium decompositum (A. Gray) H. Rob. & Brettell and Psacalium peltatum (Kunth) Cass. and Their Effects on FcεRI-Dependent Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
Synthesis of Cacalol: A Detailed Laboratory Protocol
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of Cacalol, a sesquiterpene natural product with notable biological activities. The presented methodology follows the concise seven-step synthesis developed by Kedrowski and Hoppe, which offers an overall yield of 21-25%.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthetic pathway are provided to ensure reproducibility and clarity.
Introduction
This compound is a furotetralin sesquiterpene originally isolated from plants of the Cacalia genus. It has garnered significant interest within the scientific community due to its diverse biological properties, including anti-inflammatory, antimicrobial, and antihyperglycemic activities. The efficient and reliable synthesis of this compound is crucial for further investigation into its therapeutic potential and for the generation of analogs for structure-activity relationship studies. This protocol details a robust and well-established synthetic route to (±)-Cacalol.
Synthetic Pathway Overview
The synthesis commences with the commercially available starting material, 4-methylanisole, and proceeds through a series of key transformations to construct the tetracyclic core of this compound. The overall synthetic strategy is depicted in the workflow diagram below.
References
Application Notes and Protocols for Utilizing Cacalol as an In Vitro Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cacalol, a naturally occurring sesquiterpene, has demonstrated significant promise as a potent antioxidant agent. Its ability to scavenge free radicals and inhibit lipid peroxidation positions it as a compelling candidate for further investigation in the development of novel therapeutics targeting oxidative stress-mediated pathologies.[1] These application notes provide a comprehensive overview of the in vitro antioxidant properties of this compound, including detailed experimental protocols and quantitative data to guide researchers in their studies.
This compound's antioxidant activity is attributed to its capacity to act as a potent free radical scavenger, thereby reducing oxidative stress.[2] This activity is crucial in the context of diseases where oxidative damage is a key pathological feature, including cancer.[2]
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the available data, providing a clear comparison of its efficacy in different experimental models.
| Assay | Model System | Endpoint | IC50 Value | Reference |
| Lipid Peroxidation Inhibition | Rat Brain Homogenate | Inhibition of lipid peroxidation | 40 nM | [1] |
| DPPH Radical Scavenging | Chemical Assay | Radical Scavenging | Potent Activity (Specific IC50 not reported in the provided search results) | [1] |
Note: While this compound is reported to have potent DPPH radical scavenging activity, a specific IC50 value was not available in the provided search results. Further studies are required to quantify this activity. Similarly, quantitative data for ABTS and ORAC assays are not yet available and represent a gap in the current research landscape.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate specific signaling pathways related to its antioxidant and cytoprotective effects.
Akt-SREBP-FAS Pathway
In the context of cancer, this compound's antioxidant activity is linked to its ability to modulate the Akt-SREBP-FAS signaling pathway. By inhibiting this pathway, this compound can suppress the growth of cancer cells, an effect that is, in part, attributed to the reduction of oxidative stress.[3]
Caption: this compound inhibits the Akt-SREBP-FAS pathway.
Note on Nrf2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. While some natural compounds are known to activate this pathway, current research findings do not provide direct evidence of this compound's effect on Nrf2 activation or the expression of its downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx). This represents a key area for future investigation into the comprehensive antioxidant mechanism of this compound.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below to facilitate the evaluation of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark, amber-colored bottle to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the this compound stock solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of the solvent (without this compound) to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of the solvent to 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is another widely used method to determine the antioxidant capacity of both hydrophilic and lipophilic compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color, which is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the this compound stock solution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
For the control, add 10 µL of the solvent to 190 µL of the diluted ABTS•+ solution.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the scavenging activity of this compound to that of Trolox, a water-soluble vitamin E analog.
-
Caption: Workflow for the ABTS radical scavenging assay.
Conclusion and Future Directions
This compound exhibits significant in vitro antioxidant activity, primarily through free radical scavenging and inhibition of lipid peroxidation. Its ability to modulate the Akt-SREBP-FAS signaling pathway further underscores its potential as a therapeutic agent, particularly in cancer. However, to fully elucidate its antioxidant profile, further research is warranted. Specifically, quantitative determination of its efficacy in DPPH, ABTS, and ORAC assays is crucial. Moreover, investigating the direct effects of this compound on the Nrf2 signaling pathway and its downstream antioxidant enzymes will provide a more complete understanding of its cellular antioxidant mechanisms. These future studies will be instrumental in advancing the development of this compound as a novel antioxidant-based therapeutic.
References
Application Notes: Cacalol as a Potential Anti-inflammatory Drug
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cacalol is a sesquiterpene compound originally isolated from Psacalium decompositum, a plant used in traditional medicine.[1][2] Scientific research has identified this compound and its more stable derivative, this compound Acetate (CA), as potent bioactive molecules with significant anti-inflammatory and antioxidant properties.[1][3][4][5] These compounds have been shown to mitigate inflammatory responses in both in vitro and in vivo models, primarily by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This document provides an overview of the anti-inflammatory effects of this compound, its mechanism of action, and detailed protocols for its evaluation.
Mechanism of Action
The primary anti-inflammatory mechanism of this compound Acetate (CA) involves the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[3][4] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of numerous pro-inflammatory genes.
CA has been shown to intervene in this pathway by:
-
Inhibiting IκB-α Phosphorylation: It prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][4]
-
Suppressing p65 Phosphorylation: CA decreases the phosphorylation of the p65 subunit of NF-κB, which is critical for its activation and nuclear translocation.[3][4]
By inhibiting these upstream signaling events, CA effectively blocks the nuclear translocation of NF-κB, thereby reducing the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4] Furthermore, it downregulates the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[3][4][6]
Beyond its anti-inflammatory effects, this compound is also a powerful antioxidant, demonstrating potent free radical scavenging activity, which may contribute to its therapeutic effects by reducing oxidative stress associated with inflammation.[1][7][8]
Data Presentation: Efficacy of this compound
The anti-inflammatory and antioxidant activities of this compound and its derivatives have been quantified in various studies. The data below summarizes key findings.
Table 1: In Vivo Anti-inflammatory Activity of this compound Acetate
| Model | Compound | Administration | Result | Citation |
|---|
| TPA-Induced Mouse Ear Edema | this compound Acetate (CA) | Topical | 70.3% inhibition of edema |[3][4] |
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | Compound | Efficacy | Citation |
|---|
| Rat Brain Homogenate Model | this compound | IC₅₀ of 40 nM |[7][8][9] |
Table 3: In Vivo Anti-inflammatory Activity of this compound and Cacalone
| Model | Compound | Administration | Key Finding | Citation |
|---|---|---|---|---|
| Carrageenan-induced rat paw edema | This compound | Oral | Significant edema reduction in the first hour | [10] |
| Carrageenan-induced rat paw edema | Cacalone | Oral | Dose-dependent edema reduction, highest at 5 hours | [10] |
| TPA-induced mouse ear edema | this compound & Cacalone | Topical | Dose-dependent inhibition of edema |[2] |
Experimental Protocols
The following protocols provide a framework for evaluating the anti-inflammatory properties of this compound in vitro and in vivo.
In Vitro Anti-inflammatory Assays
This workflow outlines the key steps for assessing this compound's effects on cultured macrophages.
References
- 1. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of this compound and cacalone sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Acetate, a Sesquiterpene from Psacalium decompositum, Exerts an Anti-inflammatory Effect through LPS/NF-KB Signaling in Raw 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Potent antioxidative activity of this compound, a sesquiterpene contained in Cacalia delphiniifolia Sleb et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. chm.bris.ac.uk [chm.bris.ac.uk]
In Vitro Anti-cancer Activity of Cacalol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-cancer activities of Cacalol, a natural sesquiterpene, and its derivative, this compound Acetate. The information compiled herein is intended to guide researchers in studying the anti-proliferative, pro-apoptotic, cytostatic, and anti-migratory effects of these compounds on various cancer cell lines.
Summary of Anti-Cancer Activities
This compound and its acetate derivative have demonstrated significant anti-cancer properties in vitro, primarily targeting breast and cervical cancer cell lines. The cytotoxic and anti-proliferative effects are well-documented, leading to cell cycle arrest and induction of apoptosis.
Data Presentation
The following tables summarize the quantitative data available on the anti-cancer activity of this compound and this compound Acetate.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound Acetate | HeLa (Cervical Cancer) | Antiproliferative | 102.72 µM | [1] |
| This compound | MCF-7 (Breast Cancer) | Antiproliferative | Data not available | [2][3] |
| This compound | MDA-MB-231 (Breast Cancer) | Antiproliferative | Data not available | [2][3] |
While studies indicate a strong antiproliferative effect of this compound on MCF-7 and MDA-MB-231 cells, specific IC50 values are not explicitly stated in the reviewed literature.
Table 2: Cell Cycle and Apoptosis Modulation by this compound Acetate in HeLa Cells
| Parameter | Effect | Quantitative Data | Reference |
| Cell Cycle | G2 Phase Arrest | ~28% of cells | [1] |
| Apoptosis | Induction via Caspase-3 | Upregulation of Caspase-3 | [1] |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their anti-cancer effects through the modulation of specific signaling pathways, leading to the inhibition of cell proliferation and induction of programmed cell death.
This compound in Breast Cancer Cells
In breast cancer cells, this compound's primary mechanism of action involves the inhibition of the Fatty Acid Synthase (FAS) gene.[4] This is achieved through the suppression of the Akt-SREBP (sterol regulatory element-binding proteins) signaling pathway.[4] The inhibition of this pathway leads to the activation of pro-apoptotic proteins DAPK2 and caspase 3, ultimately resulting in apoptosis.[4]
References
Cacalol Mechanism of Action in Breast Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
Cacalol, a naturally occurring sesquiterpene, has demonstrated significant anti-proliferative and pro-apoptotic effects in breast cancer cells.[1][2] Its mechanism of action primarily involves the modulation of the Akt-SREBP-FAS signaling pathway, leading to the induction of apoptosis.[1][2] this compound has also been shown to work synergistically with conventional chemotherapeutic agents, suggesting its potential as a valuable component in combination therapies for breast cancer.[1][2] Furthermore, its inherent antioxidant properties may contribute to its anti-cancer activities. This document provides detailed application notes and protocols for studying the mechanism of action of this compound in breast cancer cell lines, specifically MCF-7 and MDA-MB-231.
Data Presentation
Table 1: In Vivo Tumor Growth Inhibition by this compound in a Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Effect | Reference |
| This compound | 30 mg/kg b.w., intraperitoneally, every 4 days for 3 weeks | Significantly suppressed tumor growth | [1] |
| This compound (preventive) | Oral administration prior to tumor implantation | Significantly delayed the onset of tumors | [1] |
| This compound + Taxol (low dose) | Combination treatment | Significantly suppressed tumor growth | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptotic signaling pathway in breast cancer cells.
Caption: Experimental workflow for investigating this compound's mechanism of action.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MCF-7 (ATCC® HTB-22™): Estrogen receptor-positive human breast adenocarcinoma cell line.
-
MDA-MB-231 (ATCC® HTB-26™): Triple-negative human breast adenocarcinoma cell line.
-
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Akt, p-Akt, SREBP-1, FAS, DAPK2, Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Model
-
Animal Model: Use 4- to 6-week-old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231-luc cells suspended in Matrigel into the mammary fat pad of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. For MDA-MB-231-luc cells, tumor growth can also be monitored using bioluminescent imaging.[1]
-
This compound Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer this compound (30 mg/kg b.w.) or vehicle control intraperitoneally every 4 days for 3 weeks.[1]
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for FAS, DAPK2, and Ki-67).[1]
Measurement of Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative ROS levels.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the mechanism of action of this compound in breast cancer cells. By elucidating the molecular pathways affected by this compound, researchers can further validate its therapeutic potential and explore its application in combination with existing cancer therapies. The provided diagrams and tables serve as quick references for the key signaling events and experimental outcomes. Further investigation into the precise IC50 values of this compound in different breast cancer cell lines and more detailed quantitative analysis of its effects will be crucial for its development as a potential anti-cancer agent.
References
Application of Cacalol in Neuroprotective Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cacalol, a naturally occurring sesquiterpene, has demonstrated significant potential as a neuroprotective agent. Its multifaceted mechanism of action, primarily centered around its potent antioxidant and anti-inflammatory properties, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. These application notes provide a comprehensive overview of the current understanding of this compound's neuroprotective effects, detailed experimental protocols derived from published studies, and a summary of key quantitative data.
Application Notes
Background:
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and chronic neuroinflammation. This compound, isolated from plants of the Cacalia genus, has emerged as a promising therapeutic agent due to its ability to counteract these pathological processes.[1][2]
Mechanism of Action:
The neuroprotective effects of this compound are attributed to two primary mechanisms:
-
Potent Antioxidant Activity: this compound is a powerful free radical scavenger.[1][3] It effectively inhibits lipid peroxidation in brain tissue, a critical process in neuronal damage.[1] This antioxidant capacity helps to protect neurons from the cytotoxic effects of oxidative stress, such as that induced by excessive glutamate.[1][2] The presence of phenol and furan rings in its structure contributes to its high reactivity towards electrochemical oxidation.[1]
-
Anti-inflammatory Effects: this compound and its derivatives have been shown to possess anti-inflammatory properties.[4][5][6][7] Specifically, this compound acetate, a stable form of this compound, has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[5][6] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5][6] By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thus mitigating neuroinflammation.[6]
Potential Therapeutic Applications:
The dual antioxidant and anti-inflammatory properties of this compound suggest its potential utility in the treatment of various neurodegenerative disorders where these processes are implicated, including:
-
Alzheimer's Disease
-
Parkinson's Disease
-
Ischemic Stroke
-
Other neurodegenerative conditions associated with oxidative stress and inflammation.
Quantitative Data Summary
The following table summarizes the key quantitative data from neuroprotective studies involving this compound.
| Parameter | Model System | Value | Reference |
| IC50 for Antioxidative Activity | Rat brain homogenate lipid peroxidation | 40 nM | [1] |
| Inhibition of TPA-induced edema (this compound Acetate) | Mouse ear | 70.3% | [6] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against Glutamate Toxicity
This protocol is designed to assess the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.
1. Cell Culture:
- Culture neuronal hybridoma N18-RE-105 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Plate the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Treatment:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.
- Pre-treat the cells with various concentrations of this compound for 1-2 hours.
3. Induction of Glutamate Toxicity:
- Following pre-treatment, expose the cells to a neurotoxic concentration of L-glutamate (e.g., 5 mM) for 24 hours.
- Include a vehicle control group (no this compound, no glutamate) and a glutamate-only control group.
4. Assessment of Cell Viability:
- After the incubation period, assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar method.
- Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro Anti-inflammatory Assay in Microglia
This protocol evaluates the anti-inflammatory effects of this compound by measuring its ability to suppress the inflammatory response in microglial cells.
1. Cell Culture:
- Culture RAW 264.7 macrophage cells (as a model for microglia) in DMEM supplemented with 10% FBS and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
- Pre-treat the cells with different concentrations of this compound acetate for 1 hour.
3. Induction of Inflammation:
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
- Include a vehicle control group and an LPS-only control group.
4. Measurement of Inflammatory Markers:
- Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
- Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines in the culture supernatant using commercially available ELISA kits.
- Western Blot Analysis for NF-κB Pathway Proteins: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway, such as IκB-α and the p65 subunit.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of this compound and cacalone sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Acetate, a Sesquiterpene from Psacalium decompositum, Exerts an Anti-inflammatory Effect through LPS/NF-KB Signaling in Raw 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cacalol as a Potential Therapeutic Agent for Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cacalol, a sesquiterpene primarily isolated from plants of the Asteraceae family, such as those from the genus Psacalium, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] These properties are highly relevant to the pathophysiology of diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia and associated with oxidative stress and inflammation. While research into the direct antidiabetic effects of this compound is still emerging, preliminary studies on related compounds and extracts from its natural sources suggest a potential role in glucose regulation. Notably, sesquiterpenes from the Asteraceae family have been reported to increase insulin levels and exhibit hypoglycemic, anti-inflammatory, and antioxidant activities.[1][2]
This document provides a summary of the available data on this compound and its derivatives in the context of diabetes research. It also outlines detailed, generalized experimental protocols to guide further investigation into its mechanisms of action and therapeutic potential.
Data Presentation
Direct quantitative data on the effects of pure this compound on diabetes-related parameters is limited and, in some cases, conflicting. One study reported that while a water extract of Psacalium decompositum showed significant hypoglycemic effects, the isolated sesquiterpenoids, including this compound, did not demonstrate hypoglycemic activity in healthy mice.[3] Conversely, other sources indicate that this compound does possess antihyperglycemic properties and can increase insulin levels.[1][2][4] A study on this compound derivatives provides more specific, albeit preliminary, quantitative data.
| Compound/Extract | Animal Model | Dose | Key Findings | Reference |
| 1:1 Mixture of 3-hydroxycacalolide and epi-3-hydroxycacalolide | ob/ob mice | 1.09 mmol/kg | Exhibited antihyperglycemic activity. | [4] |
| Water Extract of Psacalium decompositum | Healthy mice | Not specified | Significantly reduced blood glucose. | [5] |
| Water Extract of Psacalium decompositum | Mild alloxan-diabetic mice | Not specified | Showed significant hypoglycemic activity. | [5] |
| This compound, Cacalone, Maturin | Healthy mice | Not specified | Did not show a hypoglycemic effect in this study. | [3] |
Signaling Pathways
Based on the known antioxidant and anti-inflammatory properties of this compound and the established roles of the Nrf2 and AMPK signaling pathways in metabolic diseases, it is hypothesized that this compound may exert its potential antidiabetic effects through the modulation of these pathways.
Hypothesized Mechanism of Action of this compound in Diabetes
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antidiabetic potential of this compound. These are generalized protocols and may require optimization based on specific experimental conditions.
In Vivo Evaluation of Antihyperglycemic Activity in a Diabetic Mouse Model
This protocol outlines a typical experiment to assess the effect of this compound on blood glucose levels in a chemically-induced diabetic mouse model.
Caption: Workflow for in vivo evaluation of this compound.
Methodology:
-
Animal Model: Use a standard diabetic mouse model, such as C57BL/6J mice with streptozotocin (STZ)-induced diabetes.
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate buffer. Monitor blood glucose levels to confirm the diabetic state (typically >250 mg/dL).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., corn oil or a suitable solvent).
-
Group 2: this compound (low dose, e.g., 10 mg/kg).
-
Group 3: this compound (high dose, e.g., 50 mg/kg).
-
Group 4: Positive control (e.g., Metformin, 150 mg/kg).
-
-
Administration: Administer this compound or control treatments orally via gavage daily for a specified period (e.g., 4-8 weeks).
-
Monitoring: Measure fasting blood glucose and body weight weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT by administering an oral glucose load (e.g., 2 g/kg) after an overnight fast. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Sample Collection and Analysis: At the end of the study, collect blood samples to measure plasma insulin, triglycerides, and cholesterol. Harvest tissues such as the pancreas, liver, and skeletal muscle for histological analysis and molecular studies (e.g., Western blotting for Nrf2 and AMPK pathway proteins).
In Vitro Glucose Uptake Assay in Muscle Cells
This protocol describes how to assess the direct effect of this compound on glucose uptake in a skeletal muscle cell line.
Methodology:
-
Cell Culture: Culture L6 myoblasts in a suitable medium until they differentiate into myotubes.
-
Treatment: Treat the differentiated myotubes with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., insulin).
-
Glucose Uptake Measurement:
-
Wash the cells and incubate them in a glucose-free medium.
-
Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate for a short period (e.g., 30 minutes).
-
Wash the cells to remove excess 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence plate reader to quantify glucose uptake.
-
-
Data Analysis: Express the results as a percentage of glucose uptake relative to the vehicle control.
Western Blot Analysis of Nrf2 and AMPK Pathway Activation
This protocol details the steps to investigate the effect of this compound on the Nrf2 and AMPK signaling pathways in target tissues or cells.
Caption: Western blot workflow for signaling pathway analysis.
Methodology:
-
Sample Preparation: Prepare protein lysates from this compound-treated cells or tissues harvested from the in vivo study.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-AMPK, total AMPK, Nrf2, and a loading control like β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative protein expression and phosphorylation status.
Conclusion
The available evidence, though sparse, suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents for diabetes. Their known antioxidant and anti-inflammatory properties, coupled with preliminary data on antihyperglycemic activity, provide a strong rationale for exploring their mechanisms of action, particularly their potential to modulate the Nrf2 and AMPK signaling pathways. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy and mechanisms of this compound in the context of diabetes. Further rigorous preclinical studies are essential to validate these initial findings and to determine the potential for this compound in drug development for diabetes and its complications.
References
- 1. Contributions from Mexican Flora for the Treatment of Diabetes Mellitus: Molecules of Psacalium decompositum (A. Gray) H. Rob & Brettell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hypoglycemic effect of extracts and fractions from Psacalium decompositum in healthy and alloxan-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Cacalol in Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Cacalol, a natural sesquiterpene with demonstrated anti-inflammatory, antioxidant, and anticancer properties, for in vivo research applications. The protocols address the common challenge of poor aqueous solubility associated with sesquiterpenes to ensure consistent and effective delivery in animal models.
Physicochemical Properties and Solubility
This compound is a lipophilic molecule, which often results in poor water solubility, a significant hurdle for achieving adequate bioavailability in in vivo studies.[1] To overcome this, various formulation strategies can be employed to enhance its solubility and stability in aqueous-based vehicles suitable for parenteral and oral administration. This compound has shown efficacy in mouse xenograft models when administered both intraperitoneally and orally.[2][3][4][5][6]
Table 1: Physicochemical and Biological Properties of this compound and its Acetate Derivative
| Property | Value | Cell Line/Model | Reference |
| Chemical Formula | C15H18O2 | - | [7] |
| Molecular Weight | 230.31 g/mol | - | [7] |
| Appearance | Solid powder | - | [7] |
| Solubility | Soluble in DMSO | - | [7] |
| IC50 (this compound Acetate) | 102.72 μM | HeLa | [2] |
| Biological Activity | Anti-inflammatory, Antioxidant, Anticancer | Various | [2][8][9][10] |
Formulation Strategies for Poorly Soluble Compounds
For compounds with low aqueous solubility like this compound, several formulation approaches can be considered. The choice of strategy depends on the intended route of administration, the required dose, and the specific animal model.[11]
Table 2: Overview of Formulation Strategies
| Strategy | Description | Key Excipients | Suitability |
| Co-solvents | Using water-miscible organic solvents to increase the drug's solubility in the formulation.[11] | DMSO, Ethanol, PEG 300, PEG 400 | Parenteral and oral |
| Surfactants | Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility.[11] | Tween® 80, Cremophor® EL | Parenteral and oral |
| Cyclodextrins | Using cyclic oligosaccharides to form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[11] | β-cyclodextrin, HP-β-CD | Parenteral and oral |
| Lipid-Based Systems | Formulating the drug in lipids, which can enhance absorption.[11][12][13] | Corn oil, Sesame oil, Labrasol® | Oral |
Experimental Protocols
The following are detailed protocols for preparing this compound formulations for intraperitoneal and oral administration in mice.
Protocol 1: Co-solvent/Surfactant-Based Formulation for Intraperitoneal (IP) Injection
This protocol is suitable for delivering this compound systemically via intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Kolliphor® EL (Cremophor® EL) or Tween® 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. Vortex briefly. For example, prepare a 10 mg/mL stock solution.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle by mixing Kolliphor® EL (or Tween® 80) and sterile saline. A common ratio is 10% Kolliphor® EL in saline. For example, for 1 mL of vehicle, mix 100 µL of Kolliphor® EL with 900 µL of sterile saline.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing to prevent precipitation. The final concentration of DMSO should be kept low (typically ≤5% of the total volume) to avoid toxicity.
-
For example, to prepare a final concentration of 1 mg/mL this compound, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the 10% Kolliphor® EL/saline vehicle. This results in a final DMSO concentration of 10%. If a lower DMSO concentration is required, the initial stock concentration should be adjusted.
-
-
Administration:
-
Administer the formulation to mice via intraperitoneal injection at the desired dosage (e.g., 10 mg/kg).[6] The injection volume should be appropriate for the size of the animal (e.g., 100 µL for a 20 g mouse).
-
Protocol 2: Lipid-Based Formulation for Oral Gavage
This protocol is designed for oral administration of this compound, which has been shown to be an effective route.[3][4]
Materials:
-
This compound powder
-
Corn oil or sesame oil, sterile
-
Sterile microcentrifuge tubes
-
Oral gavage needles
Procedure:
-
Formulation Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of corn oil to achieve the desired final concentration.
-
Vortex thoroughly to ensure a uniform suspension. Gentle heating (e.g., 37°C) may aid in dissolution, but stability at this temperature should be confirmed.
-
-
Administration:
-
Administer the formulation to mice using an appropriate size oral gavage needle. The volume should be based on the animal's weight (e.g., 100-200 µL for a 20 g mouse).
-
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound has been reported to induce apoptosis in cancer cells by modulating the Akt-SREBP-FAS signaling pathway.[2][3][4] It inhibits the phosphorylation of Akt, which in turn suppresses the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). This leads to the downregulation of Fatty Acid Synthase (FAS), a key enzyme in lipid biosynthesis that is often overexpressed in cancer cells. The inhibition of FAS ultimately results in the activation of pro-apoptotic proteins like DAPK2 and caspase-3, leading to programmed cell death.[3]
Caption: this compound-mediated inhibition of the Akt-SREBP-FAS signaling pathway.
Experimental Workflow for In Vivo Formulation Development
The following workflow outlines the key steps in developing a suitable formulation for this compound for in vivo studies.
Caption: Workflow for developing a this compound formulation for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Potent antioxidative activity of this compound, a sesquiterpene contained in Cacalia delphiniifolia Sleb et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Cacalol Synthesis
Welcome to the technical support center for Cacalol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for this compound synthesis?
A concise seven-step synthesis of (+/-)-cacalol has been reported with an overall yield of 21-25%.[1] Different synthetic strategies will, however, result in varying yields.
Q2: My this compound product is difficult to purify and fails to crystallize. Is this a common issue?
Yes, difficulty in the crystallization of this compound has been noted in the literature.[2] In such cases, identity confirmation is often achieved by preparing its acetate derivative, which has a defined melting point.[2] Alkaline hydrolysis can then be used to convert the acetate back to this compound.[2]
Q3: I am having trouble with the cyclization step to form the tetralone ring. What reagents are effective?
The use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to be effective for the cyclization of the precursor acid to the tetralone in high yield.[3] In some cases, polyphosphoric acid (PPA) has been used but can result in lower yields.[2]
Q4: Are there any alternative methods for constructing the furan ring?
One approach involves the alkylation of a phenolic hydroxyl group with chloroacetone followed by cyclodehydration to form the furan ring of the this compound methyl ether.[1] Another strategy utilizes a radical cyclization of a propargyl ether derivative using tributyltin hydride (Bu3SnH) and AIBN.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in Friedel-Crafts alkylation/acylation | - Inactive catalyst- Unsuitable solvent- Steric hindrance | - Use a fresh batch of Lewis acid catalyst (e.g., AlCl3).- Screen different solvents to improve solubility and reaction rate.- Consider alternative synthetic routes that avoid sterically hindered acylations. |
| Failure of intramolecular Friedel-Crafts alkylation | - Ring strain in the desired product- Deactivation of the aromatic ring | - Employ stronger acid catalysts such as Eaton's reagent or P2O5-MeSO3H.[3]- Ensure the activating groups on the aromatic ring are compatible with the reaction conditions. |
| Incomplete demethylation of this compound methyl ether | - Ineffective demethylating agent- Insufficient reaction time or temperature | - Use a stronger demethylating agent like boron tribromide (BBr3).[4]- Optimize the reaction conditions by increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC. |
| Formation of exo- and endo-cyclic double bond isomers during radical cyclization | - Lack of regioselectivity in the cyclization step | - The mixture of isomers can be treated with p-toluenesulfonic acid in CH2Cl2 to convert the exo-isomer to the desired endo-isomer.[3] |
| Difficulty in achieving high enantiomeric excess for chiral synthesis | - Poor stereocontrol in the key asymmetric step | - Utilize a chiral auxiliary or a well-established asymmetric catalyst. For instance, a BF3·Et2O–mediated reaction of (S)-4,5-epoxy-(2E)-pentenoate with 3,4-dimethoxytoluene has been used to establish the stereocenter in an enantioselective synthesis of (S)-(+)-Cacalol.[4] |
Comparative Yields of Different Synthetic Routes
| Synthetic Approach | Key Steps | Overall Yield | Reference |
| Kedrowski & Hoppe, 2008 | Ortho-lithiation, Intramolecular Friedel-Crafts alkylation, Formylation, Baeyer-Villiger oxidation, Alkylation with chloroacetone, Cyclodehydration, Demethylation | 21-25% | [1] |
| Yuste & Walls, 1976 (as described in Banerjee et al., 2025) | Friedel-Crafts condensation, Cyclodehydration, Claisen rearrangement, Ozonolysis, Reduction | Not explicitly stated | [2] |
| Garofalo et al., 1999 | Grignard reaction, Radical cyclization | 7% | [3] |
Experimental Protocol: Concise Synthesis of (+/-)-Cacalol
This protocol is adapted from the work of Kedrowski and Hoppe (2008).[1]
Step 1: Synthesis of 5-methoxy-1,8-dimethyltetralin
-
ortho-lithiation of 4-methylanisole.
-
Alkylation with 5-iodo-1-pentene.
-
Intramolecular Friedel-Crafts alkylation.
Step 2: Formylation
-
Formylation of 5-methoxy-1,8-dimethyltetralin at the 6-position.
Step 3: Baeyer-Villiger Oxidation and Hydrolysis
-
Baeyer-Villiger oxidation of the formyl group.
-
Hydrolysis of the resulting formate to yield 6-hydroxy-5-methoxy-1,8-dimethyltetralin.
Step 4: Alkylation
-
Alkylation of the phenolic hydroxyl group with chloroacetone.
Step 5: Cyclodehydration
-
Cyclodehydration to form this compound methyl ether.
Step 6: Demethylation
-
Deprotection of the aryl methyl ether to yield this compound.
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis yield.
References
Technical Support Center: Cacalol & Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with cacalol and its derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and its derivatives, such as this compound acetate.[1] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q2: My this compound solution precipitates when I dilute it into my aqueous buffer or cell culture medium. What can I do?
A2: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds like this compound. Here are several strategies to address this:
-
Optimize the Dilution Process: Perform a stepwise serial dilution instead of a single large dilution. Critically, add the DMSO stock solution directly to pre-warmed (37°C) media while vortexing or mixing rapidly to prevent localized high concentrations that can initiate precipitation.[2]
-
Adjust Final Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2][3] Maintaining a minimal, non-toxic concentration of DMSO in the final assay volume can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Use of Serum: If your experimental design allows, diluting the compound into a serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to the compound and aid in its solubilization.[2]
Q3: What is the maximum concentration of this compound I can expect to dissolve in my cell-based assay?
A3: The maximum achievable concentration without precipitation will depend on the specific assay conditions, including the composition of the cell culture medium, the presence of serum, and the final concentration of any co-solvents like DMSO. For instance, this compound acetate has been used in assays with HeLa cells at a concentration of 102.72 μM.[1][4] It is recommended to perform a solubility test in your specific assay medium to determine the practical working concentration range.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be explored.[5][6] However, the tolerance of your specific cell line or assay components to these solvents must be carefully evaluated.[5] It is crucial to test for solvent-induced cytotoxicity or interference with the assay.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common solubility issues encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous media. | Poor Aqueous Solubility & Localized Concentration: The compound is crashing out of solution due to the rapid change in solvent polarity and high localized concentration at the point of addition. | 1. Pre-warm the media: Use media at 37°C. 2. Rapid Mixing: Add the DMSO stock dropwise to the vortexing media to ensure rapid dispersal.[2] 3. Serial Dilution: Perform intermediate dilutions in media containing a higher percentage of serum or a tolerable co-solvent concentration before the final dilution. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | Kinetic vs. Thermodynamic Solubility: The initial dissolved state may be a supersaturated, kinetically trapped solution that is not thermodynamically stable, leading to precipitation over time. | 1. Reduce Incubation Time: If the experimental design allows, shorten the incubation period. 2. Use Solubility Enhancers: Consider the use of solubilizing agents like (2-Hydroxypropyl)-β-cyclodextrin, which can encapsulate hydrophobic compounds and increase their stable aqueous solubility.[2] |
| Inconsistent results or lower than expected bioactivity. | Compound Precipitation: The actual concentration of the dissolved, active compound is lower and more variable than the nominal concentration due to precipitation.[7] | 1. Visually Inspect Wells: Before and after the experiment, carefully inspect the assay plates or tubes for any visible precipitate. 2. Confirm Solubility Limit: Empirically determine the solubility limit in your specific assay buffer by preparing a dilution series and observing for precipitation. Work below this limit. |
| Precipitate observed in freshly thawed stock solution. | Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause the compound to fall out of solution, especially in concentrated stocks.[8][9] | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock to avoid repeated freezing and thawing of the main stock.[2] 2. Gentle Thawing: Thaw aliquots slowly, and ensure the compound is fully redissolved (gentle vortexing or warming may be necessary) before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][9]
-
-
Preparation of Working Dilution for Cell-Based Assays:
-
Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution and ensure it is fully dissolved.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's inhibitory effect on the Akt-SREBP-FAS pathway.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability of Cacalol under different storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of cacalol under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a bioactive sesquiterpene with a furanoeremophilane skeleton, known for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its chemical structure includes a phenolic hydroxyl group, making it susceptible to oxidation.[3][4][5] Reports have described this compound as an unstable furanoeremophilane, highlighting the need for careful storage and handling to maintain its chemical integrity and biological activity.[1]
Q2: What are the general recommendations for storing this compound?
For optimal stability, solid this compound should be stored in a tightly sealed, airtight container, protected from light, at -20°C or below. For solutions, it is advisable to use a suitable solvent like DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Q3: What are the primary degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways for this compound are likely:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[3][4][5] Oxidation of this compound can yield products like methylenecyclohexadienone.
-
Photodegradation: Sesquiterpenes can be sensitive to UV light, which can induce chemical transformations.[6][7]
-
pH-dependent degradation: The stability of this compound may be influenced by the pH of the solution. Some sesquiterpenes have shown instability at neutral or alkaline pH.[8]
Q4: How can I monitor the stability of my this compound samples?
The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[9][10] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions. Ensure the sample was protected from light and stored at the recommended temperature.2. For solutions, use freshly prepared samples or aliquots that have not undergone multiple freeze-thaw cycles.3. Analyze the sample using a validated HPLC method to check for the presence of degradation products. |
| Appearance of new peaks in the HPLC chromatogram. | Chemical degradation of this compound. | 1. Characterize the new peaks using LC-MS to identify potential degradation products.2. Conduct a forced degradation study (see experimental protocol below) to systematically identify degradation products under specific stress conditions. |
| Discoloration of the this compound sample (e.g., turning yellow or brown). | Oxidation of the phenolic group. | 1. Store the sample under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.2. Use amber vials or wrap containers in aluminum foil to protect from light. |
Quantitative Data Summary
Since specific public data on this compound's stability is limited, the following table is a hypothetical representation of results from a forced degradation study. This illustrates how to present such data clearly.
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 95.2% | Degradant A |
| 0.1 M NaOH | 24 hours | 60°C | 78.5% | Degradant B, Degradant C |
| 3% H₂O₂ | 24 hours | 25°C | 65.1% | Oxidized this compound |
| Thermal (Solid) | 7 days | 80°C | 92.8% | Degradant D |
| Photolytic (Solution) | 24 hours | 25°C | 88.4% | Photodegradant E |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound (pure standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 7 days. Also, heat a solution of this compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.
5. Data Evaluation:
-
Calculate the percentage of this compound remaining in each sample.
-
Characterize the degradation products using LC-MS if available.
-
Determine the mass balance to ensure that the decrease in this compound concentration corresponds to the formation of degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 4. Phenolic antioxidants: electrochemical behavior and the mechanistic elements underlying their anodic oxidation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cacalol Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Cacalol and its derivatives in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cell lines?
This compound is a natural sesquiterpene with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][2] In breast cancer cells, this compound induces apoptosis by inhibiting the Akt-SREBP-FAS signaling pathway.[3][4][5] This disruption of fatty acid synthase (FAS) gene expression leads to programmed cell death.[3][4] An oxidized form of this compound has also been shown to inhibit tubulin polymerization by irreversibly binding to Cys347 in α-tubulin, which can explain its selective activity against cancer cells that have higher reactive oxygen species (ROS) levels.[6]
Q2: What is this compound Acetate (CA) and how does its mechanism differ from this compound?
This compound Acetate (CA) is a derivative of this compound that has also shown significant antitumor activities.[1][2] In cervical cancer cells (HeLa), CA induces apoptosis through the upregulation of Caspase-3.[1] It also causes cell cycle arrest in the G2 phase and inhibits cell migration.[1][2][7]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in Dimethyl sulfoxide (DMSO).[1][8] For long-term storage, it is recommended to keep this compound at -20°C, while for short-term use, it can be stored at 0-4°C in a dry and dark environment.[8]
Q4: In which cell lines has this compound or its derivatives been shown to be effective?
This compound has demonstrated strong anti-proliferation effects on breast cancer cell lines, including MCF7 and MDA-MB231.[1][3][4] this compound Acetate has been shown to be effective against the cervical cancer cell line, HeLa.[1][7][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low cell viability after treatment. | The concentration of this compound/CA may be too high for your specific cell line. | Perform a dose-response experiment to determine the optimal IC50 for your cell line. Start with a broad range of concentrations. |
| The solvent (DMSO) concentration may be toxic to the cells. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and run a vehicle control (medium with DMSO only) to assess solvent toxicity.[1] | |
| Improper dissolution of the compound. | Ensure this compound/CA is fully dissolved in DMSO before adding to the culture medium. Gentle warming may aid dissolution.[10] | |
| Inconsistent or unexpected results. | Cell confluence at the time of treatment was not optimal. | Standardize the cell seeding density and ensure cells are in the exponential growth phase at the time of treatment.[1] |
| Instability of the compound in the culture medium. | Prepare fresh stock solutions and treatment media for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Precipitate formation in the culture medium. | The compound is not fully soluble at the tested concentration in the aqueous medium. | After diluting the DMSO stock in the medium, vortex or gently mix to ensure homogeneity. If precipitation persists, consider using a lower concentration or a different solubilization method.[10] |
| Adherent cells detaching after treatment. | The compound may be inducing apoptosis or cytotoxicity at the tested concentration. | This may be an expected outcome. Analyze cells for markers of apoptosis (e.g., Caspase-3 activation) to confirm.[1] If this is not the desired effect, lower the concentration. |
| The cell culture vessel surface may not be suitable. | Ensure you are using tissue culture-treated plates appropriate for adherent cells.[11] |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound Acetate (CA)
| Cell Line | Compound | IC50 | Reference |
| HeLa | This compound Acetate | 102.72 µM | [1][12] |
Table 2: Example Concentrations for In Vitro Assays with this compound Acetate (CA) in HeLa Cells
| Assay | Concentration | Incubation Time | Reference |
| Antiproliferation | 102.72 µM | 24 hours | [1] |
| Apoptosis (Caspase-3) | 102.72 µM | 24 hours | [1] |
| Cell Cycle Arrest | 102.72 µM | 24 hours | [1] |
| Cell Migration (Wound Healing) | 102.72 µM | 72 hours | [1] |
Experimental Protocols
Cell Proliferation Assay (Crystal Violet Staining)
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 6 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.[1][9]
-
Treatment: Prepare serial dilutions of this compound or this compound Acetate in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and an untreated control.[1]
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).[1]
-
Staining:
-
Carefully remove the medium.
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and let the plate air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the plate with water to remove excess stain and let it air dry.
-
-
Quantification:
Apoptosis Assay (Caspase-3 Immunodetection)
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with the desired concentration of this compound or this compound Acetate for the specified time (e.g., 24 hours). Include appropriate positive and negative controls.[1]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-20 minutes.[1]
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with a primary antibody against active Caspase-3 overnight at 4°C.[9]
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize using a fluorescence microscope.[9]
Visualizations
Caption: this compound's mechanism of action in breast cancer cells.
Caption: General workflow for this compound cell culture experiments.
References
- 1. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Covalent and Modulable Inhibitor of the Tubulin‐Microtubule System: Insights Into the Mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. preprints.org [preprints.org]
Technical Support Center: Cacalol Purification by Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cacalol, a natural sesquiterpene, using chromatography.
Section 1: General & Preparatory Questions
Q1: What are the initial steps I should take before attempting to purify this compound from a crude extract?
Before beginning column chromatography, it is crucial to perform preliminary analysis and preparation. This involves recognizing the correct natural source and being aware of potential compound conversions during extraction[1].
-
Thin-Layer Chromatography (TLC) Analysis: Develop a TLC method to determine the approximate number of components in your crude extract and to find a suitable solvent system. The ideal solvent system should provide a good separation of this compound from other components, with a retention factor (Rf) for this compound preferably between 0.3 and 0.4[2].
-
Solubility Testing: Ensure your crude sample is fully soluble in the chosen mobile phase. If solubility is an issue, you may need to consider alternative loading techniques like dry loading[3].
-
Stability Check: Test the stability of this compound on the chosen stationary phase (e.g., silica gel). Some natural products can degrade on acidic silica[2]. A simple stability test can prevent significant loss of product during purification.
Q2: How do I choose the right stationary phase for this compound purification?
The selection of the stationary phase is one of the most critical factors for successful separation[4]. The choice is based on the principle that "likes dissolves like," which relates to the interactions between your compound and the stationary phase[5][6].
-
Normal-Phase Chromatography: As a sesquiterpene, this compound is a moderately polar compound. Therefore, normal-phase chromatography using a polar stationary phase like silica gel is a common and effective first choice[7].
-
Reversed-Phase Chromatography: If this compound proves difficult to separate from non-polar impurities, reversed-phase chromatography (e.g., C18-bonded silica) with a polar mobile phase may be a suitable alternative.
-
Alternative Stationary Phases: If you observe that this compound degrades on standard silica gel, consider using a deactivated or neutral stationary phase. Options include deactivated silica gel, alumina, or florisil[2].
Section 2: Troubleshooting Poor Separation & Resolution
Q3: My chromatogram shows poor separation of this compound with overlapping or co-eluting peaks. How can I improve the resolution?
Optimizing selectivity is the most efficient way to improve resolution, and this is most readily influenced by the mobile phase and stationary phase[4].
-
Mobile Phase Optimization: Small changes in the mobile phase composition can lead to large, desirable changes in resolution[4]. Systematically vary the ratio of your solvents (e.g., hexane and ethyl acetate) to fine-tune the separation. If a particular solvent system fails to provide selectivity, it is unlikely that other solvents from the same selectivity group will succeed[4]. Consider trying solvents from different selectivity groups.
-
Gradient Elution: For complex extracts containing compounds with a wide range of polarities, using a gradient elution can significantly improve separation quality and reduce run time[4][8]. Start with a low-strength mobile phase and gradually increase its polarity over the course of the run[4].
-
Change Stationary Phase: If mobile phase optimization is insufficient, the stationary phase may not be providing the necessary selectivity. Consider switching from normal-phase to reversed-phase or trying a different type of polar stationary phase[4].
Q4: The peak for this compound is broad and shows significant tailing. What are the possible causes and solutions?
Peak tailing can be caused by several factors related to the column, mobile phase, or interactions with the stationary phase.
-
Optimize Flow Rate: If the flow rate is too fast, the compound does not have sufficient time to equilibrate between the stationary and mobile phases, which can cause tailing[3]. Try reducing the flow rate.
-
Check for Column Overloading: Loading too much sample can saturate the stationary phase, leading to broad and tailing peaks. Reduce the amount of sample loaded onto the column.
-
Compound Degradation: Tailing can occur if the compound is degrading on the column[2]. Test this compound's stability on silica gel. If it is unstable, use a deactivated stationary phase like neutral alumina or deactivated silica[2].
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase when loaded, it can lead to band broadening. Ensure complete dissolution or use the dry loading technique[3].
Below is a troubleshooting workflow for addressing poor peak resolution.
References
- 1. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 2. Purification [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 5. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 6. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Avoiding degradation of Cacalol during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of cacalol during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
A1: this compound is a bioactive sesquiterpene with recognized antioxidant and anti-inflammatory properties, primarily isolated from plant species such as Psacalium decompositum and Cacalia delphiniifolia. Maintaining its structural integrity during extraction is crucial for preserving its therapeutic potential and ensuring the accuracy and reproducibility of research findings. Degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the primary factors that cause this compound degradation during extraction?
A2: The primary factors that can lead to the degradation of this compound, a phenolic sesquiterpene, during the extraction process include:
-
Oxidation: Due to its phenolic hydroxyl group, this compound is susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and certain metal ions.[1]
-
High Temperatures: Elevated temperatures used during certain extraction techniques can lead to the thermal degradation of this compound.
-
Light Exposure: this compound can be sensitive to light, particularly UV radiation, which can induce photochemical degradation.
-
Extreme pH: Both highly acidic and alkaline conditions can catalyze the degradation of phenolic compounds like this compound.
Q3: What are the visible signs of this compound degradation in an extract?
A3: While chemical analysis is required for confirmation, visual signs of potential this compound degradation in an extract can include a noticeable color change, often to a darker or brownish hue, and the formation of precipitates.
Q4: Can I use antioxidants to protect this compound during extraction?
A4: Yes, the addition of antioxidants to the extraction solvent can help prevent the oxidative degradation of this compound. Ascorbic acid and butylated hydroxytoluene (BHT) are commonly used antioxidants in the extraction of phenolic compounds and may be effective in preserving this compound.
Q5: Which solvents are recommended for this compound extraction to minimize degradation?
A5: Solvents such as ethanol, methanol, hexane, and ethyl acetate have been used for the extraction of this compound and related compounds. To minimize degradation, it is advisable to use high-purity, degassed solvents. The choice of solvent may also depend on the specific extraction technique employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to oxidation. | Purge extraction solvents with an inert gas (e.g., nitrogen or argon) before and during the extraction process. Work in a low-oxygen environment if possible. Add an antioxidant like ascorbic acid (0.1% w/v) to the solvent. |
| Thermal degradation. | Maintain a moderate extraction temperature, ideally between 40-60°C. If using heat-intensive methods, minimize the exposure time. Consider using non-thermal extraction techniques like ultrasonic-assisted extraction (UAE) at controlled temperatures. | |
| Photodegradation. | Protect the extraction setup from light by using amber glassware or by wrapping the equipment with aluminum foil. Avoid direct exposure to sunlight or strong artificial light. | |
| Discoloration (darkening) of the extract. | Oxidation of this compound and other phenolic compounds. | Follow the recommendations for preventing oxidation, including the use of inert gas and antioxidants. Ensure prompt processing and proper storage of the extract. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products. | Review and optimize the extraction protocol to minimize exposure to heat, light, and oxygen. Analyze the degradation products to understand the degradation pathway and further refine the extraction conditions. Consider using a milder extraction method. |
| Inconsistent extraction yields between batches. | Variability in extraction conditions. | Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and agitation speed. Ensure consistent quality of the plant material. |
Data on the Stability of Structurally Similar Phenolic Compounds
Due to the limited availability of specific quantitative data on this compound degradation during extraction, the following table summarizes the stability of other phenolic compounds under various conditions to provide a general understanding of potential degradation.
| Compound | Extraction Condition | Parameter Varied | Observation |
| Catechin | Superheated Methanol Extraction | Temperature | Recovery decreased to 87.4% at 150°C. |
| Epicatechin | Superheated Methanol Extraction | Temperature | Recovery decreased to 86.0% at 150°C. |
| Myricetin (a flavonoid) | Microwave-Assisted Extraction | Extraction Time & Power | Showed significant degradation (recovery below 50%) under harsh conditions.[2] |
| Anthocyanins | Storage in solution | pH and Temperature | More stable at lower pH (1.0-3.0) and lower temperatures (4°C).[3] |
This data is intended to be illustrative of general trends for phenolic compounds and may not directly reflect the degradation kinetics of this compound.
Experimental Protocols
Protocol 1: Optimized Maceration for this compound Extraction
This protocol is designed to minimize this compound degradation by controlling temperature, light, and oxygen exposure during a simple maceration extraction.
-
Preparation of Plant Material:
-
Grind the dried plant material (e.g., roots of Psacalium decompositum) to a fine powder (e.g., 40-60 mesh).
-
Dry the powder in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight to remove residual moisture.
-
-
Solvent Preparation:
-
Use a suitable solvent such as 80% ethanol.
-
Degas the solvent by bubbling nitrogen gas through it for at least 15 minutes to remove dissolved oxygen.
-
(Optional) Add a small amount of an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the solvent.
-
-
Extraction:
-
Place the powdered plant material in an amber glass flask.
-
Add the degassed solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Seal the flask and wrap it in aluminum foil to protect it from light.
-
Place the flask on a magnetic stirrer and macerate at a controlled room temperature (e.g., 25°C) for 24 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature (e.g., below 40°C).
-
Dry the resulting crude extract under vacuum to remove any remaining solvent.
-
-
Storage:
-
Store the dried extract in an airtight, amber vial at -20°C.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasound to enhance extraction efficiency while maintaining a low temperature to prevent thermal degradation.
-
Preparation of Plant Material and Solvent:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Ultrasonic Extraction:
-
Place the powdered plant material and the degassed solvent in an amber glass beaker.
-
Place the beaker in an ultrasonic bath equipped with a cooling system to maintain the temperature at or below 30°C.
-
Sonicate for a predetermined optimal time (e.g., 30-60 minutes) at a specific frequency (e.g., 40 kHz).
-
-
Filtration, Concentration, and Storage:
-
Follow steps 4 and 5 from Protocol 1.
-
Visualizations
Caption: A simplified diagram illustrating the oxidative degradation pathway of this compound.
Caption: A recommended workflow for this compound extraction designed to minimize degradation.
References
Technical Support Center: Enhancing the Bioavailability of Cacalol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the bioavailability of the sesquiterpene Cacalol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a natural sesquiterpene isolated from plants of the Psacalium genus.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, particularly in breast cancer, by modulating the Akt-SREBP-FAS signaling pathway.[2][3]
Q2: What is bioavailability and why is it a concern for this compound?
Q3: What are the primary factors that may limit the oral bioavailability of this compound?
The primary factors that may limit the oral bioavailability of this compound are likely related to its physicochemical properties. As a lipophilic compound, this compound may have:
-
Low Aqueous Solubility: Poor solubility in the gastrointestinal fluids can lead to a slow dissolution rate, which is often the rate-limiting step for the absorption of hydrophobic drugs.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation. Sesquiterpenes are known to be substrates for drug-metabolizing enzymes.[9]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump the drug back into the intestinal lumen, reducing its net absorption.
Strategies for Enhancing this compound Bioavailability
Several formulation strategies can be employed to overcome the challenges of low solubility and improve the oral bioavailability of hydrophobic compounds like this compound.
Table 1: Overview of Formulation Strategies for Enhancing this compound Bioavailability
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Potential Advantages | Potential Challenges |
| Lipid-Based Formulations | Improves solubilization in the GI tract and can enhance lymphatic uptake, bypassing first-pass metabolism.[10][11][12] | Increased solubility and dissolution rate, potential to bypass first-pass metabolism. | Physical and chemical stability of the formulation, potential for drug precipitation upon dilution in GI fluids. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher solubility and dissolution rates than the crystalline form.[10][13] | Significant improvement in dissolution rate and extent of supersaturation. | Physical instability (recrystallization) during storage, selection of appropriate polymer. |
| Particle Size Reduction | Increasing the surface area of the drug particles by reducing their size (micronization or nanosizing) leads to a faster dissolution rate.[10][14] | Simple and effective way to improve dissolution rate. | Potential for particle aggregation, manufacturing challenges for nanoparticles. |
| Complexation with Cyclodextrins | Encapsulation of the hydrophobic this compound molecule within the cyclodextrin cavity forms an inclusion complex with improved aqueous solubility. | Enhanced solubility and dissolution, can protect the drug from degradation. | Limited drug loading capacity, potential for competitive displacement by other molecules. |
Experimental Protocols
In Vitro Permeability Assessment: Caco-2 Cell Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[15][16][17][18][19][20]
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing this compound permeability using the Caco-2 cell model.
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[19]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). TEER values should be within the acceptable range for the specific laboratory conditions (typically >250 Ω·cm²).[19]
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A solution of this compound in the transport buffer is added to the apical (A) side (for A-to-B transport, simulating absorption) or the basolateral (B) side (for B-to-A transport, assessing efflux).
-
Samples are collected from the receiver compartment at predetermined time points.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as HPLC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration of this compound in the donor compartment.
-
In Vivo Pharmacokinetic Study in Mice
An in vivo pharmacokinetic study is essential to determine the bioavailability and other pharmacokinetic parameters of this compound in a living organism.
Experimental Workflow for a Mouse Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study of this compound in mice.
Detailed Methodology:
-
Animal Model: CD-1 or C57BL/6 mice are commonly used for pharmacokinetic studies.[21]
-
Dosing:
-
Intravenous (IV) Group: this compound is formulated in a suitable vehicle and administered as a single bolus injection into the tail vein. This group serves as the reference for 100% bioavailability.
-
Oral (PO) Group: this compound is formulated in a suitable vehicle and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at various time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Serial microsampling techniques can be used to minimize the number of animals required.[22]
-
Sample Processing: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t1/2) are calculated using non-compartmental analysis software.[22]
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as follows:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Troubleshooting Guides
Caco-2 Permeability Assay
Table 2: Troubleshooting Common Issues in Caco-2 Permeability Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low TEER values | Incomplete monolayer formation, cell toxicity. | Extend cell culture time. Screen this compound for cytotoxicity at the tested concentration. |
| High variability between replicates | Inconsistent cell seeding, leaky monolayers, pipetting errors. | Ensure uniform cell suspension during seeding. Discard wells with low TEER values. Use calibrated pipettes. |
| Low compound recovery | Binding to plasticware, instability in buffer, cellular metabolism. | Use low-binding plates. Assess this compound stability in the assay buffer. Analyze cell lysates for intracellular accumulation.[15][23] |
| High efflux ratio (Papp B-A / Papp A-B > 2) | This compound is a substrate of an efflux transporter (e.g., P-glycoprotein). | Perform the assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp).[23] |
In Vivo Pharmacokinetic Studies
Table 3: Troubleshooting Common Issues in Animal Pharmacokinetic Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations | Inconsistent dosing technique, stress-induced physiological changes, analytical variability. | Ensure proper training on dosing techniques. Allow for an acclimatization period for the animals. Validate the analytical method thoroughly. |
| No detectable drug in plasma after oral dosing | Poor absorption, rapid metabolism, analytical issues. | Consider a higher dose. Analyze for major metabolites. Check the sensitivity of the analytical method. |
| Unexpectedly rapid clearance | High first-pass metabolism, rapid renal or biliary excretion. | Perform in vitro metabolism studies (liver microsomes, hepatocytes). Analyze urine and feces for this compound and its metabolites. |
HPLC-MS/MS Bioanalysis
Table 4: Troubleshooting Common Issues in HPLC-MS/MS Analysis of this compound in Plasma
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample solvent mismatch. | Use a guard column and replace the analytical column if necessary. Adjust the mobile phase pH. Ensure the sample is dissolved in a solvent similar to the mobile phase.[24][25][26][27][28] |
| Ion suppression or enhancement | Matrix effects from plasma components co-eluting with this compound. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. Adjust the chromatography to separate this compound from matrix components.[24] |
| Inconsistent retention times | Fluctuations in mobile phase composition, temperature changes, column equilibration issues. | Prepare fresh mobile phase. Use a column oven for temperature control. Ensure adequate column equilibration time between injections.[24][25][27] |
| Ghost peaks | Carryover from previous injections, contamination in the mobile phase or system. | Implement a thorough needle wash protocol. Use high-purity solvents and flush the system.[28] |
Signaling Pathway
This compound's Proposed Mechanism of Action in Breast Cancer Cells
This compound has been shown to induce apoptosis in breast cancer cells by inhibiting the Akt-SREBP-FAS signaling pathway.[2][3]
Caption: this compound inhibits the Akt-SREBP pathway, leading to reduced FAS expression and subsequent apoptosis.
References
- 1. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. upm-inc.com [upm-inc.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. parazapharma.com [parazapharma.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. HPLC Troubleshooting Guide [scioninstruments.com]
- 26. lcms.cz [lcms.cz]
- 27. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 28. hplc.eu [hplc.eu]
Technical Support Center: Cacalol and Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Cacalol in their experiments and encountering potential interference with cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a natural sesquiterpene with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][2] Its ability to act as a potent free radical scavenger and to modulate specific signaling pathways, such as the Akt-SREBP-FAS pathway, makes it a compound of interest in cancer research and drug development.[1][3][4]
Q2: I'm observing an unexpected increase in cell viability at high concentrations of this compound when using an MTT assay. Is this a real effect?
It is highly probable that this is not a true representation of increased cell viability but rather an artifact due to interference from this compound with the assay itself. Antioxidant compounds, like this compound, can directly reduce tetrazolium salts (e.g., MTT, XTT, WST-1) to their colored formazan product, a reaction normally catalyzed by cellular dehydrogenases in viable cells.[5][6][7] This chemical reduction by this compound leads to a false-positive signal, suggesting higher viability than is actually present.
Q3: Which cell viability assays are most likely to be affected by this compound?
Tetrazolium-based colorimetric assays are most susceptible to interference by this compound due to its reducing potential. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
Q4: What type of assay is recommended to accurately assess cell viability in the presence of this compound?
To avoid the issue of direct tetrazolium reduction, it is recommended to use an assay based on a different principle. ATP-based luminescence assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay , are a reliable alternative. These assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells, and are generally not affected by the redox activity of compounds like this compound.[8][9][10]
Q5: Can this compound interfere with luciferase-based assays?
While less common than interference with tetrazolium dyes, some compounds can inhibit or stabilize luciferase enzymes, leading to false-positive or false-negative results in reporter gene assays.[11] If you are using a luciferase-based reporter assay to study the effects of this compound on a specific promoter, it is advisable to perform a control experiment to test for direct effects of this compound on luciferase activity.
Troubleshooting Guides
Issue: Inconsistent or Unexpectedly High Readings in Tetrazolium-Based Viability Assays
Symptoms:
-
Higher absorbance readings at higher concentrations of this compound.
-
A non-linear dose-response curve that does not fit a standard sigmoidal model.
-
Discrepancy between viability data and morphological observations (e.g., high viability reading despite visible signs of cell death under the microscope).
Possible Cause:
-
Direct reduction of the tetrazolium salt by this compound, independent of cellular metabolic activity.
Troubleshooting Steps:
-
Perform a Cell-Free Control Experiment:
-
Prepare a 96-well plate with the same concentrations of this compound you are using in your experiment, but in cell-free culture medium.
-
Add the tetrazolium reagent (MTT, XTT, or WST-1) to these wells.
-
Incubate for the same period as your cell-based assay.
-
Measure the absorbance.
-
Expected Result: If you observe a color change and an increase in absorbance with increasing concentrations of this compound, this confirms direct interference.[5]
-
-
Switch to a Non-Tetrazolium-Based Assay:
-
Re-evaluate the cytotoxic effects of this compound using an ATP-based assay like CellTiter-Glo®.
-
This will provide a more accurate measure of cell viability based on metabolic health rather than redox potential.
-
-
Correlate with Morphological Assessment:
-
Visually inspect the cells treated with this compound using phase-contrast microscopy. Look for signs of cytotoxicity such as cell rounding, detachment, or membrane blebbing.
-
Stain cells with a viability dye like trypan blue or a fluorescent live/dead stain and quantify the percentage of viable cells.
-
Compare these qualitative and quantitative morphological assessments with your assay results. A discrepancy strongly suggests assay interference.[5]
-
Quantitative Data on Assay Interference
The following table illustrates the potential discrepancy in viability measurements when using a tetrazolium-based assay (MTT) versus an ATP-based assay (CellTiter-Glo®) for an antioxidant compound. Note that this data is representative of the type of interference observed with polyphenolic compounds and is intended to serve as an example of what might be expected with this compound.
Table 1: Comparison of Caco-2 Cell Viability Assessed by MTT and CellTiter-Glo® Assays after 24-hour Treatment with an Antioxidant Compound (Caffeic Acid).
| Concentration (µM) | MTT Assay (% Viability ± SD) | CellTiter-Glo® Assay (% Viability ± SD) |
| 0.5 | 98.59 ± 2.11 | 98.59 ± 1.41 |
| 5 | 96.33 ± 1.89 | 92.12 ± 2.33 |
| 50 | 91.45 ± 2.54 | 78.91 ± 3.01 |
| 100 | 88.76 ± 3.12 | 65.43 ± 2.87 |
| 200 | 81.34 ± 2.98 | 79.01 ± 3.45 |
| 300 | 79.03 ± 3.55 | 40.61 ± 2.99 |
| 500 | 57.15 ± 4.01 | 18.12 ± 2.15 |
Data adapted from a study on caffeic acid, a compound with antioxidant properties, to illustrate the potential for overestimation of cell viability in the MTT assay.
Experimental Protocols
Protocol 1: Assessing this compound Interference in a Cell-Free System
This protocol is designed to determine if this compound directly reduces tetrazolium salts.
Materials:
-
96-well clear flat-bottom plate
-
This compound stock solution
-
Cell culture medium (the same used for your cell experiments)
-
MTT, XTT, or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium at 2x the final desired concentrations.
-
Add 50 µL of the 2x this compound dilutions to triplicate wells of the 96-well plate.
-
Add 50 µL of cell culture medium to control wells (no this compound).
-
Add 50 µL of cell culture medium to all wells to bring the final volume to 100 µL.
-
Add the appropriate volume of your tetrazolium reagent to each well (e.g., 10 µL of 5 mg/mL MTT).
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
Interpretation: A dose-dependent increase in absorbance in the this compound-containing wells compared to the control wells indicates direct reduction of the tetrazolium salt and confirms interference.
Protocol 2: Standard CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a reliable method for assessing cell viability in the presence of this compound.
Materials:
-
96-well opaque-walled plate (white plates are recommended for luminescence)
-
Cells of interest
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound and appropriate vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Effect on the Akt-SREBP-FAS Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by modulating the Akt-SREBP-FAS signaling pathway.[1][3][4] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the Akt-SREBP-FAS pathway.
Experimental Workflow for Investigating Assay Interference
The following diagram outlines a logical workflow for researchers to follow when investigating potential interference of a test compound with a cell viability assay.
Caption: A workflow for troubleshooting interference in cell viability assays.
References
- 1. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Substrate-Specific Reduction of Tetrazolium Salts by Isolated Mitochondria, Tissues, and Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR Signaling Through an Akt-SREBP-1-Dependent, Rapamycin-Resistant Pathway Sensitizes Glioblastomas to Anti-Lipogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Cacalol Purity Assessment and Quality Control: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the purity assessment and quality control of Cacalol. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the analysis of this natural sesquiterpene.
Frequently Asked Questions (FAQs)
1. What is the typical purity of commercially available this compound?
While a specific Certificate of Analysis for this compound is not publicly available, high-purity reference standards of similar natural products are typically offered at ≥95% purity, with many reaching ≥98% or ≥99%. Purity is commonly determined by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and/or quantitative Nuclear Magnetic Resonance (qNMR). It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier, which will provide the determined purity and data from the analytical methods used.
2. What are the common impurities that might be present in a this compound sample?
Impurities in a this compound sample can originate from the isolation process from its natural source (Psacalium decompositum), synthesis, or degradation. Potential impurities may include:
-
Related Sesquiterpenoids: Other structurally similar compounds from the plant source that were not completely removed during purification.
-
Isomers of this compound: Structural or stereoisomers that may have formed during extraction or synthesis.
-
Oxidation Products: this compound, like many phenolic compounds, can be susceptible to oxidation, leading to the formation of quinone-type structures.
-
Residual Solvents: Trace amounts of solvents used during extraction and purification (e.g., hexane, ethyl acetate, methanol).
-
Degradation Products: this compound may degrade upon exposure to light, high temperatures, or extreme pH, leading to the formation of various byproducts.
3. How should this compound samples be stored to maintain their purity?
To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, it is recommended to store the compound at -20°C. Storing solutions of this compound for extended periods is generally not recommended, as this can accelerate degradation. If solutions must be stored, they should be kept at low temperatures and used as quickly as possible.
4. Which analytical techniques are most suitable for this compound purity assessment?
The most common and appropriate techniques for assessing the purity of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly with a UV detector (as this compound possesses a chromophore) or coupled with a mass spectrometer (LC-MS) for enhanced specificity and impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of this compound and to identify impurities, especially when coupled with a chromatographic separation technique like GC-MS or LC-MS.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using HPLC.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Interaction of the phenolic hydroxyl group of this compound with active sites on the silica-based column packing.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Add a small amount of a competing base (e.g., triethylamine) or an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape.- Reduce the sample concentration or injection volume.- Ensure the mobile phase pH is appropriate for this compound's stability and ionization state. |
| Poor Resolution Between this compound and Impurities | - Inadequate mobile phase composition.- Incorrect column selection.- Suboptimal flow rate or temperature. | - Optimize the mobile phase gradient or isocratic composition. Experiment with different solvent ratios (e.g., acetonitrile/water, methanol/water).- Try a different column chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for sesquiterpenoids.- Adjust the flow rate or column temperature to improve separation efficiency. |
| Ghost Peaks | - Contamination in the mobile phase or injection solvent.- Carryover from previous injections.- Late-eluting compounds from a previous run. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol on the autosampler.- Extend the run time or include a high-organic wash step at the end of the gradient to elute strongly retained compounds. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare mobile phase accurately and consistently. Premix solvents before use.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Data Presentation
The following tables summarize typical specifications and analytical parameters for high-purity this compound reference standards. Note that these are representative values, and actual specifications should be obtained from the supplier's Certificate of Analysis.
Table 1: Representative Purity Specifications for this compound
| Parameter | Specification | Method |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Residual Solvents | ≤ 0.5% | GC-HS |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Appearance | White to off-white solid | Visual Inspection |
Table 2: Typical HPLC Method Parameters for this compound Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample by HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in methanol in a 5 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (methanol) to ensure no system contamination.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate the peaks in the chromatogram for the sample solution.
-
Calculate the purity of this compound by dividing the peak area of the this compound peak by the total area of all peaks and multiplying by 100%.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the identity and structure of this compound using ¹H and ¹³C NMR.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) will be required.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the obtained chemical shifts, multiplicities, and coupling constants with literature values for this compound to confirm its identity.
-
Diagrams
Caption: A typical experimental workflow for the quality control of this compound.
Caption: The Akt-SREBP-FAS signaling pathway modulated by this compound.[1]
References
Validation & Comparative
Cacalol's Antioxidant Prowess: A Comparative Guide for Researchers
A deep dive into the antioxidant capacity of the sesquiterpene cacalol reveals its potent effects, though direct comparative data against other sesquiterpenes in standardized chemical assays remains elusive. This guide provides a comprehensive analysis of available data, detailed experimental protocols for common antioxidant assays, and an exploration of the underlying signaling pathways.
This guide, therefore, presents a comparative overview of the antioxidant activities of other well-researched sesquiterpenes in these standard assays, providing a valuable reference for researchers in drug development and natural product chemistry.
Comparative Antioxidant Activity of Selected Sesquiterpenes
To contextualize the potential antioxidant capacity of this compound, the following table summarizes the reported antioxidant activities of other notable sesquiterpenes in DPPH, ABTS, and FRAP assays. A lower IC50 value indicates higher radical scavenging activity.
| Sesquiterpene | DPPH Assay (IC50) | ABTS Assay (IC50/TEAC) | FRAP Assay | Source(s) |
| This compound | Data not available | Data not available | Data not available | - |
| Perezone | Not specified in DPPH | Not specified in ABTS | Not specified in FRAP | - |
| Zerumbone | 11.40 ± 0.23 µg/mL | 89.32 ± 0.15 µg/mL | 19.38 ± 0.14 µg/mL | [3][4] |
| β-Caryophyllene | Exhibits scavenging activity | Exhibits scavenging activity | Exhibits reducing power | [5] |
| Thymoquinone | 72.31 ± 0.26 µg/mL | 5.06 µg/mL | Data not available | [6][7][8] |
| Bakkenolide A | Exhibits antioxidant activity | Exhibits antioxidant activity | Exhibits antioxidant activity | [9][10] |
Note: The antioxidant activity of sesquiterpenes can vary significantly based on the specific assay conditions, including solvent, reaction time, and the presence of other compounds. The data presented here is for comparative purposes and is derived from various sources.
Experimental Protocols for Antioxidant Assays
For researchers aiming to evaluate the antioxidant activity of this compound or other sesquiterpenes, detailed methodologies for the three primary assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: In a microplate well or cuvette, add a specific volume of the test compound (dissolved in an appropriate solvent) at various concentrations.
-
Initiation: Add a defined volume of the DPPH solution to the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. Anti-inflammatory activity of this compound and cacalone sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potent antioxidative activity of this compound, a sesquiterpene contained in Cacalia delphiniifolia Sleb et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. citeqbiologics.com [citeqbiologics.com]
A Comparative Analysis of the Anti-inflammatory Effects of Cacalol and Cacalol Acetate
A head-to-head examination of two potent sesquiterpenes in the fight against inflammation.
Researchers in the field of pharmacology and drug development are constantly seeking novel compounds with potent anti-inflammatory properties. Among the promising candidates are Cacalol and its acetylated form, this compound acetate, both sesquiterpenes isolated from Psacalium decompositum. This guide provides a detailed comparison of their anti-inflammatory effects, supported by experimental data, to aid researchers in understanding their potential therapeutic applications.
This compound has been recognized for its anti-inflammatory potential, and its more stable derivative, this compound acetate, has also been shown to possess significant anti-inflammatory activity.[1][2][3][4] This comparison delves into the experimental evidence for each compound, outlining their effectiveness in various models of inflammation and their underlying mechanisms of action.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and this compound acetate has been evaluated in several preclinical models. The following table summarizes the key quantitative data from these studies, providing a clear comparison of their potency.
| Compound | Model | Doses Tested | Maximum Inhibition (%) | Reference Compound |
| This compound Acetate | TPA-Induced Mouse Ear Edema | Not specified | 70.3% | Not specified |
| This compound | TPA-Induced Mouse Ear Edema | 0.1, 0.5, 1.0 mg/ear | 45.5% (at 1.0 mg/ear) | Indomethacin (87.61% at 1.0 mg/ear) |
| This compound | Carrageenan-Induced Rat Paw Edema | 30, 100, 300 mg/kg | Dose-dependent inhibition | Indomethacin |
TPA: 12-O-tetradecanoylphorbol-13-acetate
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the results. The following sections detail the protocols used in the key studies.
TPA-Induced Mouse Ear Edema
This model is used to assess the topical anti-inflammatory activity of compounds.
-
Animal Model: NIH mice are used.
-
Induction of Inflammation: Edema is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear.
-
Treatment: this compound or this compound acetate is applied topically to the ear, typically concurrently with or shortly before the TPA application. A control group receives TPA and the vehicle, while a positive control group is treated with a known anti-inflammatory drug like indomethacin.
-
Measurement: After a specified period, the mice are sacrificed, and circular sections of the ears are weighed. The difference in weight between the TPA-treated ear and the untreated ear is calculated to determine the extent of edema. The percentage of inhibition is calculated by comparing the edema in the treated groups to the control group.
Carrageenan-Induced Rat Paw Edema
This is a classic model for evaluating systemic anti-inflammatory effects.
-
Animal Model: Male Wistar rats are used.[5]
-
Induction of Inflammation: Edema is induced by injecting a solution of carrageenan into the subplantar tissue of the rat's hind paw.
-
Treatment: this compound is administered orally at various doses before the carrageenan injection. A control group receives the vehicle, and a positive control group is treated with indomethacin.
-
Measurement: The volume of the paw is measured at different time points after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Studies with RAW 264.7 Macrophages
These studies are crucial for elucidating the molecular mechanisms of action.
-
Cell Line: RAW 264.7 murine macrophage cells are used.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: The cells are pre-treated with this compound acetate for a specific duration before LPS stimulation.
-
Analysis: Various endpoints are measured to assess the inflammatory response, including:
-
Cytokine Production: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using ELISA.
-
NF-κB Activation: The activation of the NF-κB signaling pathway is assessed by measuring the phosphorylation of key proteins like IκB-α and p65 using Western blotting.
-
COX-2 Expression and Activity: The expression of cyclooxygenase-2 (COX-2) mRNA is measured by RT-PCR, and its activity can be determined by measuring the production of prostaglandins.
-
Mechanism of Action: this compound Acetate and the NF-κB Signaling Pathway
This compound acetate has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of inflammation.[1][2][3] Upon stimulation by LPS, this compound acetate inhibits the activation of NF-κB and its upstream signaling components.[1][2] This leads to a decrease in the phosphorylation of IκB-α and the p65 subunit of NF-κB.[1][2] As a result, the expression and secretion of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and the expression and activity of COX-2 are reduced.[1][2]
Caption: this compound Acetate's inhibition of the NF-κB pathway.
Experimental Workflow Overview
The general workflow for evaluating the anti-inflammatory properties of this compound and this compound acetate involves a combination of in vivo and in vitro experiments.
Caption: General workflow for anti-inflammatory evaluation.
Conclusion
Both this compound and its acetate derivative demonstrate significant anti-inflammatory properties. This compound acetate appears to be a potent inhibitor of inflammation in the TPA-induced mouse ear edema model, with a 70.3% inhibition.[1][2][3] While a direct comparison under identical conditions is lacking, this compound also showed dose-dependent anti-inflammatory activity in the same model, albeit with a lower maximum inhibition at the tested doses.[6]
The elucidation of this compound acetate's mechanism of action through the inhibition of the NF-κB signaling pathway provides a solid foundation for its further development as an anti-inflammatory agent.[1][2][3] Future research should focus on direct, side-by-side comparisons of this compound and this compound acetate in a wider range of inflammatory models to fully characterize their relative potency and therapeutic potential.
References
- 1. This compound Acetate, a Sesquiterpene from Psacalium decompositum, Exerts an Anti-inflammatory Effect through LPS/NF-KB Signaling in Raw 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
Unveiling the Pro-Apoptotic Potential of Cacalol: A Comparative Guide for Researchers
For Immediate Release
Cacalol, a naturally occurring sesquiterpene, has demonstrated significant pro-apoptotic effects in various cancer cell lines, positioning it as a promising candidate for further investigation in drug development. This guide provides a comprehensive comparison of this compound's performance across different cell lines, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their exploration of this potent compound.
Quantitative Analysis of this compound's Pro-Apoptotic Efficacy
The pro-apoptotic activity of this compound and its derivative, this compound Acetate, has been evaluated in breast and cervical cancer cell lines. The following table summarizes the key quantitative data from these studies, offering a clear comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 Value | Key Observations |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly defined | Induces apoptosis through the Akt-SREBP-FAS pathway.[1][2][3] |
| This compound | MCF-7 | Estrogen Receptor-Positive Breast Cancer | Not explicitly defined | Induces apoptosis; synergistic effects observed with chemotherapeutic drugs.[1] |
| This compound Acetate | HeLa | Cervical Cancer | 102.72 µM | Induces apoptosis via caspase-3 activation.[1] |
Deciphering the Molecular Mechanism: The Akt-SREBP-FAS Signaling Pathway
This compound exerts its pro-apoptotic effects in breast cancer cells by modulating the Akt-SREBP-FAS signaling pathway.[1][2][3] This intricate cascade ultimately leads to the activation of key executioner proteins in the apoptotic process. This compound treatment has been shown to suppress the phosphorylation of Akt, a critical kinase that promotes cell survival.[2] This inhibition of Akt activity leads to a downstream reduction in the expression of Sterol Regulatory Element-Binding Protein (SREBP), a transcription factor that governs the expression of Fatty Acid Synthase (FAS).[1][2][3] The downregulation of FAS is a crucial step in this compound-induced apoptosis, which culminates in the activation of Death-Associated Protein Kinase 2 (DAPK2) and caspase-3, leading to programmed cell death.[1][3]
Caption: this compound-induced apoptosis signaling cascade.
Experimental Workflow: A Blueprint for Investigation
The following diagram outlines a typical experimental workflow for validating the pro-apoptotic effects of this compound in a given cell line. This standardized process ensures reproducibility and allows for a systematic evaluation of the compound's efficacy.
Caption: Standard experimental workflow for apoptosis validation.
Detailed Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines (MCF-7, MDA-MB-231) and human cervical cancer cell line (HeLa) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound or this compound Acetate is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium for treating the cells for specified time periods (e.g., 24, 48 hours).
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound and incubate for the desired time.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Harvest the treated and untreated cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
TUNEL Assay for DNA Fragmentation
-
Fix the treated and untreated cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, in a humidified chamber at 37°C for 60 minutes.
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescently labeled fragmented DNA.
Western Blot Analysis
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, SREBP, FAS, DAPK2, Caspase-3, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of this compound's pro-apoptotic effects and the methodologies to validate them. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs to further elucidate the therapeutic potential of this promising natural compound.
References
In Vivo Validation of Cacalol's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of Cacalol and its derivative, this compound Acetate, against relevant alternatives in preclinical models of cancer and inflammation. The information is compiled from published experimental data to support further research and development.
Anti-Cancer Effects of this compound
This compound has demonstrated significant anti-cancer activity in in vivo models, particularly in breast cancer. Its therapeutic efficacy has been compared with standard chemotherapeutic agents, highlighting its potential as a standalone or synergistic treatment.
Comparative Efficacy in a Breast Cancer Xenograft Model
In a widely used preclinical model of breast cancer, this compound was shown to significantly suppress tumor growth. The study utilized a xenograft model where human breast cancer cells were implanted in immunodeficient mice.
Table 1: Comparison of this compound and Taxol in a Xenograft Mouse Model of Breast Cancer
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Key Findings |
| This compound | 30 mg/kg b.w., intraperitoneally every 4 days for 3 weeks | Significant suppression of tumor growth | This compound impairs mammary tumor growth by blocking the expression of the fatty acid synthase (FAS) gene.[1] |
| Taxol (low dose) + this compound | Not specified | Significantly suppressed tumor growth | Demonstrates a synergistic effect between this compound and a standard chemotherapeutic agent.[1] |
| Vehicle Control | Not specified | - | Allowed for the baseline measurement of tumor growth. |
Experimental Protocol: Breast Cancer Xenograft Model
-
Cell Line: MDA-MB-231 human breast cancer cells, which are triple-negative (ER-, PR-, HER2-).
-
Animal Model: NCr homozygous athymic (nude) mice (eight weeks-old).[2]
-
Tumor Induction: An aliquot of 2x10^6 MDA-MB-231 cells suspended in 200 µL of PBS were injected subdermally in the right thigh of each animal.[2]
-
Treatment: Once tumors reached a volume of ~200–230 mm³, animals were randomized into treatment groups. This compound (30 mg/kg b.w.) was administered intraperitoneally every 4 days for 3 weeks.[1]
-
Tumor Growth Measurement: Tumor volume was monitored three times weekly and calculated using the formula: π/6 x (larger diameter) x (smaller diameter)².[2]
Signaling Pathway: Akt-SREBP-FAS Pathway Inhibition by this compound
This compound exerts its anti-cancer effects by modulating the Akt-SREBP-FAS signaling pathway.[1][3] This pathway is crucial for lipogenesis, which is often upregulated in cancer cells to support rapid proliferation. By inhibiting this pathway, this compound leads to apoptosis (programmed cell death) of cancer cells.
Caption: this compound inhibits the Akt-SREBP-FAS pathway, leading to apoptosis.
Anti-Inflammatory Effects of this compound Acetate
This compound Acetate, a derivative of this compound, has demonstrated potent anti-inflammatory properties in in vivo models of acute inflammation.
Comparative Efficacy in a TPA-Induced Mouse Ear Edema Model
Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to a mouse's ear induces a strong inflammatory response, characterized by edema (swelling). This model is commonly used to screen for anti-inflammatory drugs.
Table 2: Comparison of this compound Acetate and Indomethacin in TPA-Induced Mouse Ear Edema
| Treatment Group | Dosage and Administration | Edema Inhibition | Key Findings |
| This compound Acetate | Not specified | 70.3% | Demonstrates significant topical anti-inflammatory activity.[4] |
| Indomethacin | Not specified | Effective (data not specified) | A standard nonsteroidal anti-inflammatory drug (NSAID) used as a positive control.[5] |
| Vehicle Control | Not specified | - | Allows for the measurement of the maximal inflammatory response. |
Experimental Protocol: TPA-Induced Mouse Ear Edema
-
Animal Model: Balb/c mice (5 weeks old).[6]
-
Inflammation Induction: A solution of 0.4 nmol TPA in acetone was topically applied to the inner and outer surfaces of the right ear.[6]
-
Treatment: this compound Acetate was applied topically to the ear. While the exact dose from the primary this compound Acetate study is not specified in the provided abstracts, similar studies use doses in the range of 0.1 to 1 mg/ear.[7]
-
Edema Measurement: Ear thickness is measured with a digital micrometer before and at various time points after TPA application. The difference in thickness indicates the extent of edema. Ear punch biopsies can also be weighed to quantify the inflammatory response.[8]
Signaling Pathway: NF-κB Pathway Inhibition by this compound Acetate
This compound Acetate exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.
Caption: this compound Acetate inhibits the NF-κB pathway, reducing inflammation.
References
- 1. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Growth Study [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Acetate, a Sesquiterpene from Psacalium decompositum, Exerts an Anti-inflammatory Effect through LPS/NF-KB Signaling in Raw 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Modulation of mouse ear edema by cyclooxygenase and lipoxygenase inhibitors and other pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Cacalol's Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the multifaceted mechanism of action of a compound is critical for its therapeutic application. Cacalol, a naturally occurring sesquiterpene, has demonstrated significant potential across several biological domains, primarily as an anti-inflammatory, antioxidant, and anticancer agent. This guide provides a comparative analysis of this compound's performance against other established compounds, supported by experimental data, detailed protocols, and visual pathway representations to facilitate a comprehensive understanding of its therapeutic promise.
Core Mechanisms of Action
This compound and its derivatives, such as this compound acetate, exert their effects through multiple signaling pathways:
-
Anti-Inflammatory Activity: The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway. By regulating this pathway, this compound and its acetate form can reduce the expression of pro-inflammatory mediators like COX-2.[1][2]
-
Antioxidant Activity: this compound is a potent antioxidant, effectively scavenging free radicals. This activity is crucial in mitigating oxidative stress, a key factor in various pathological conditions.[3][4]
-
Anticancer Activity: this compound's anticancer properties are multifaceted, involving:
-
Induction of Apoptosis: It triggers programmed cell death through the activation of caspase-3.[3]
-
Inhibition of Fatty Acid Synthase (FAS): this compound can block the expression of the FAS gene by modulating the Akt-SREBP signaling pathway, thereby interfering with cancer cell metabolism.[5][6]
-
Inhibition of Tubulin Polymerization: An oxidized form of this compound has been shown to covalently bind to α-tubulin, disrupting microtubule formation and arresting the cell cycle.[7][8]
-
Comparative Performance Data
To contextualize the efficacy of this compound, its performance metrics are compared with those of other relevant compounds across its key mechanisms of action.
Anti-inflammatory and Anticancer Activity
| Compound | Target Cell Line | Assay | IC50 Value | Reference |
| This compound acetate | HeLa | Antiproliferation | 102.72 µM | [1][3] |
| Indole-3-carbinol (I3C) | HeLa | Antiproliferation | 150 µM | [1][3] |
| This compound | Rat Brain Homogenate | Lipid Peroxidation Inhibition | 40 nM | [4] |
| α-tocopherol | Rat Brain Homogenate | Lipid Peroxidation Inhibition | >4 µM | [4] |
| Catechin | Rat Brain Homogenate | Lipid Peroxidation Inhibition | >4 µM | [4] |
| Indomethacin | AGS (Gastric Cancer) | Antiproliferation | 0.5 mM | [9] |
| Curcumin Analog (BAT3) | SF268 (Glioma) | Antiproliferation | 3.3 µM | [10] |
| Curcumin Analog (EF31) | - | IκB kinase β inhibition | ~1.92 µM | [11] |
Antioxidant Capacity
| Compound | Assay | Antioxidant Value | Reference |
| This compound | DPPH | High activity | [4] |
| Raw Cacao Powder | ORAC | ~95,500 µmol TE/100g | [12] |
| Myricetin | ORAC-EPR | 3.2 TEU | [6] |
| Catechin | ORAC-EPR | 0.96 TEU | [6] |
| Epicatechin | ORAC-EPR | 0.94 TEU | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for clarity and reproducibility. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a general workflow for its cross-validation.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for validation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of this compound.
NF-κB Reporter Gene Assay
This assay is used to quantify the activation of the NF-κB transcription factor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 (or other transfection reagent)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound or test compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (typically 10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in treated cells to that in untreated, stimulated cells to determine the percent inhibition.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM)
-
This compound or test compound
-
Nocodazole (as a depolymerization control)
-
Paclitaxel (as a polymerization control)
-
96-well microplate, pre-warmed to 37°C
-
Microplate reader capable of measuring absorbance at 340 nm or 450 nm at 37°C
Procedure:
-
Preparation: Prepare solutions of this compound, nocodazole, and paclitaxel in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a pre-warmed 96-well plate, add the general tubulin buffer and GTP.
-
Addition of Compounds: Add the test compounds or controls to the designated wells.
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C and measure the absorbance at 340 nm or 450 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the compound-treated samples to the control samples to determine the inhibitory or enhancing effect on tubulin polymerization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound or test compound at various concentrations
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Addition of Compound: Add an equal volume of the test compound or control solution to the wells. A blank containing only methanol and DPPH should also be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the compound concentration.
This comparative guide provides a foundational understanding of this compound's mechanisms of action, benchmarks its performance against relevant alternatives, and offers detailed experimental protocols to aid in further research and development. The multifaceted nature of this compound underscores its potential as a promising therapeutic agent in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Covalent and Modulable Inhibitor of the Tubulin‐Microtubule System: Insights Into the Mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indomethacin impairs mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cocoanusa.com [cocoanusa.com]
A Comparative Analysis of Cacalol Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Cacalol, a sesquiterpene with significant therapeutic potential. The choice of extraction technique is paramount as it directly influences the yield, purity, and ultimately, the economic viability of isolating this valuable compound. This document outlines conventional and modern extraction approaches, presenting available quantitative data and detailed experimental protocols to inform laboratory and industrial-scale applications.
Quantitative Comparison of Extraction Methods
While direct comparative studies detailing the efficiency of various extraction methods for this compound are limited, this section summarizes the available data for conventional methods and provides an inferred comparison with modern techniques based on their documented efficacy for structurally similar sesquiterpenes and other phytochemicals.
| Extraction Method | Solvent(s) | Plant Part | Yield (%) | Purity | Extraction Time | Temperature | Pressure | Notes |
| Conventional Solvent Extraction | Petroleum Ether, Hexane, Ethyl Acetate | Roots and Rhizomes | 0.002% - 1.7% | High (after crystallization) | Hours to Days | Room Temperature to Boiling Point of Solvent | Atmospheric | Yields are based on specific protocols and may vary.[1][2] |
| Soxhlet Extraction (Inferred) | Hexane, Ethanol | Roots and Rhizomes | Potentially Higher than Maceration | Moderate to High | 6 - 24 hours | Boiling Point of Solvent | Atmospheric | Offers more exhaustive extraction than simple maceration but can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) (Inferred) | Ethanol, Methanol, Acetone | Roots and Rhizomes | Potentially High | Moderate to High | 15 - 60 minutes | Room Temperature to ~60°C | Atmospheric | Significantly reduces extraction time and solvent consumption; cavitation enhances mass transfer. |
| Microwave-Assisted Extraction (MAE) (Inferred) | Ethanol, Methanol | Roots and Rhizomes | Potentially High | Moderate to High | 5 - 30 minutes | 50 - 100°C | Atmospheric to Moderate | Rapid heating can improve efficiency but risks thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) (Inferred) | Supercritical CO₂ (+ Ethanol as co-solvent) | Roots and Rhizomes | Potentially High and Selective | High | 1 - 4 hours | 40 - 80°C | 100 - 400 bar | "Green" technology offering high selectivity and solvent-free extracts. |
Experimental Protocols
Conventional Solvent Extraction (Documented for this compound)
This protocol is based on methodologies reported in the literature for the extraction of this compound from Psacalium decompositum.[1][2]
Materials and Equipment:
-
Dried and ground roots and rhizomes of Psacalium decompositum
-
Petroleum ether (or Hexane and Ethyl Acetate)
-
Pentane
-
Rotary evaporator
-
Chromatography column (optional, for purification)
-
Glassware (beakers, flasks, etc.)
-
Filtration apparatus
Procedure:
-
The ground plant material (e.g., 500 g) is macerated in a suitable volume of petroleum ether at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
-
The mixture is filtered, and the solvent is evaporated from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
For further purification, the crude extract can be subjected to column chromatography.
-
This compound is then crystallized from a solvent mixture such as pentane-hexane to obtain white crystals.
Ultrasound-Assisted Extraction (UAE) (Generalized Protocol)
This generalized protocol is based on the successful application of UAE for the extraction of various phytochemicals from plant matrices.
Materials and Equipment:
-
Dried and ground roots and rhizomes of Psacalium decompositum
-
Selected solvent (e.g., ethanol, methanol)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A known quantity of the powdered plant material is suspended in the chosen solvent in a flask.
-
The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.
-
The mixture is subjected to ultrasonication for a specified duration (e.g., 30 minutes) and temperature (e.g., 40°C).
-
Following extraction, the mixture is filtered to separate the solid residue from the extract.
-
The solvent is removed from the filtrate using a rotary evaporator to obtain the crude this compound extract.
Microwave-Assisted Extraction (MAE) (Generalized Protocol)
This generalized protocol is based on the principles of MAE for natural product extraction.
Materials and Equipment:
-
Dried and ground roots and rhizomes of Psacalium decompositum
-
Microwave-transparent solvent (e.g., ethanol)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
The powdered plant material is mixed with the extraction solvent in a microwave-safe vessel.
-
The vessel is placed in the microwave extractor.
-
The microwave irradiation is applied at a set power (e.g., 500 W) and for a specific time (e.g., 15 minutes), with temperature control to prevent overheating.
-
After extraction, the mixture is allowed to cool and then filtered.
-
The solvent is evaporated from the filtrate to yield the crude extract.
Supercritical Fluid Extraction (SFE) (Generalized Protocol)
This protocol outlines the general steps for SFE, a green extraction technique.
Materials and Equipment:
-
Dried and ground roots and rhizomes of Psacalium decompositum
-
Supercritical fluid extractor
-
CO₂ cylinder
-
Co-solvent pump and solvent (e.g., ethanol)
-
Collection vials
Procedure:
-
The ground plant material is packed into the extraction vessel.
-
The vessel is sealed and placed within the SFE system.
-
CO₂ is pumped into the system and brought to a supercritical state by controlling the temperature and pressure (e.g., 60°C and 300 bar).
-
A co-solvent like ethanol may be added to the supercritical CO₂ to modify its polarity and enhance the extraction of this compound.
-
The supercritical fluid containing the dissolved this compound passes through a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
-
The extracted this compound is collected from the separator.
Visualizing the Experimental Workflow and Biological Pathway
To further elucidate the processes involved, the following diagrams illustrate a general experimental workflow for this compound extraction and its known signaling pathway in cancer cells.
Caption: Experimental workflow for this compound extraction.
References
Unveiling the Potent Biological Activities of Cacalol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cacalol, a sesquiterpene naturally found in plants of the Psacalium genus, and its derivatives have emerged as promising scaffolds in the quest for novel therapeutic agents. Exhibiting a spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects, these compounds are the subject of intense scientific scrutiny. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data, to aid researchers in the development of new and more potent drug candidates.
Anticancer Activity: A Focus on Apoptosis Induction
Recent studies have highlighted the potential of this compound derivatives as anticancer agents, with this compound acetate, in particular, demonstrating significant cytotoxic effects against cervical cancer cells (HeLa). A key aspect of its mechanism of action is the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.
Comparative Cytotoxicity of this compound Derivatives
The modification of the hydroxyl group in the this compound core has been shown to influence its anticancer potency. For instance, acetylation of this compound to this compound acetate enhances its cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Acetate | HeLa | 102.72[1] | [1] |
| Indole-3-carbinol (Control) | HeLa | 150[1] | [1] |
Table 1: Comparative cytotoxic activity of this compound acetate and a control compound against the HeLa cervical cancer cell line.
Signaling Pathway: Caspase-3 Mediated Apoptosis
The pro-apoptotic effect of this compound acetate in HeLa cells is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] This activation leads to the cleavage of cellular substrates, ultimately resulting in cell death.
Figure 1: Signaling pathway of this compound acetate-induced apoptosis in HeLa cells.
Anti-inflammatory Properties: Targeting the NF-κB Pathway
This compound and its derivatives have demonstrated significant anti-inflammatory properties. This activity is crucial in the context of many chronic diseases where inflammation plays a central role.
Comparative Anti-inflammatory Activity
Studies comparing this compound and its naturally occurring oxidized derivative, cacalone, have revealed important structure-activity relationships. In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, both compounds exhibited dose-dependent anti-inflammatory effects, with cacalone showing greater potency.[2][3] More recently, this compound acetate was shown to produce a 70.3% inhibition in the same TPA-induced edema model.[4]
| Compound | Assay | Dose | Inhibition (%) | Reference |
| This compound | TPA-induced ear edema | Dose-dependent | Significant | [2][3] |
| Cacalone | TPA-induced ear edema | Dose-dependent | More potent than this compound | [2][3] |
| This compound Acetate | TPA-induced ear edema | - | 70.3 | [4] |
Table 2: Comparative anti-inflammatory activity of this compound derivatives.
Signaling Pathway: Inhibition of NF-κB
The anti-inflammatory mechanism of this compound acetate has been elucidated, showing its ability to inhibit the NF-κB signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, this compound acetate can effectively reduce the inflammatory response.
Figure 2: Inhibition of the NF-κB signaling pathway by this compound acetate.
Antioxidant Potential: Scavenging Free Radicals
The antioxidant activity of this compound and its derivatives contributes to their overall therapeutic potential by mitigating oxidative stress, a key factor in various pathologies.
Comparative Antioxidant Activity
While comprehensive quantitative data for a wide range of this compound derivatives is still under investigation, the inherent antioxidant properties of the this compound scaffold are recognized.[5] The phenolic hydroxyl group is a key contributor to this activity. Further studies are needed to establish a clear SAR for the antioxidant effects of different derivatives.
| Compound | Assay | IC50/Activity | Reference |
| This compound | - | Antioxidant activity reported | [5] |
| This compound Acetate | - | Antioxidant activity reported | [1] |
Table 3: Antioxidant activity of this compound and this compound acetate.
Experimental Protocols
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Figure 3: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema
This in vivo assay evaluates the topical anti-inflammatory activity of compounds.
-
Animal Model: Use male ICR mice.
-
Induction of Edema: Apply a solution of TPA (1 µ g/ear ) in acetone to the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Compound Application: Apply the test compound (this compound derivative) dissolved in a suitable vehicle to the right ear shortly after TPA application.
-
Measurement of Edema: After a specific time (e.g., 6 hours), sacrifice the mice and punch out circular sections from both ears. Weigh the ear punches to determine the increase in weight due to inflammation.
-
Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Reagent Preparation: Prepare a solution of DPPH in methanol.
-
Reaction Mixture: Add different concentrations of the this compound derivative to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives reveals that modifications to the core structure can significantly impact their biological activities. The enhanced anticancer activity of this compound acetate and the superior anti-inflammatory potency of cacalone provide valuable insights for the design of future analogs. Further research should focus on synthesizing a broader range of derivatives with modifications at various positions of the this compound scaffold and evaluating their activities in a comprehensive panel of in vitro and in vivo assays. This systematic approach will be instrumental in identifying lead compounds with improved efficacy and selectivity for development as novel therapeutic agents.
References
- 1. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. Anti-inflammatory activity of this compound and cacalone sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Acetate, a Sesquiterpene from Psacalium decompositum, Exerts an Anti-inflammatory Effect through LPS/NF-KB Signaling in Raw 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cacalol and Parthenolide for Researchers
For researchers, scientists, and drug development professionals, the exploration of natural compounds with therapeutic potential is a burgeoning field. This guide provides a detailed head-to-head comparison of two such compounds, Cacalol and Parthenolide, focusing on their anti-inflammatory and anti-cancer properties. We present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: this compound vs. Parthenolide
| Feature | This compound | Parthenolide |
| Compound Type | Sesquiterpene | Sesquiterpene Lactone |
| Primary Source | Psacalium decompositum | Tanacetum parthenium (Feverfew) |
| Key Biological Activities | Anti-inflammatory, Antioxidant, Anticancer | Anti-inflammatory, Anticancer |
| Primary Mechanism of Action | Inhibition of NF-κB and Akt-SREBP-FAS pathways | Inhibition of NF-κB (via IKK) and STAT3 signaling pathways |
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison of the efficacy of this compound and Parthenolide, the following tables summarize key quantitative data from various experimental studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | This compound (or its acetate) IC50 (µM) | Parthenolide IC50 (µM) |
| HeLa | Cervical Cancer | 102.72[1] | 8.42 ± 0.76[2] |
| MCF-7 | Breast Cancer | Growth inhibition observed, specific IC50 not reported[3][4] | 9.54 ± 0.82[2] |
| MDA-MB-231 | Breast Cancer | Growth inhibition observed, specific IC50 not reported[3][4] | ~6-9[5] |
| A549 | Lung Cancer | Not Reported | 4.3[6] |
| GLC-82 | Lung Cancer | Not Reported | 6.07 ± 0.45[7] |
Note: Lower IC50 values indicate greater potency. Direct comparison is limited by the availability of data for this compound on identical cell lines.
Table 2: Anti-inflammatory and Antioxidant Activity
| Assay | This compound | Parthenolide |
| NF-κB Inhibition | Inhibits phosphorylation of IκB-α and p65[8] | Directly inhibits IκB Kinase (IKK)[5][9] |
| STAT3 Inhibition | Not Reported | Inhibits STAT3 phosphorylation |
| Antioxidant Activity (DPPH Assay) | Potent free radical scavenger[1] | Exhibits both antioxidant and pro-oxidant effects depending on context |
| Antioxidant Activity (ABTS Assay) | Potent free radical scavenger[1] | Exhibits both antioxidant and pro-oxidant effects depending on context |
Signaling Pathways and Mechanisms of Action
Both this compound and Parthenolide exert their effects by modulating key cellular signaling pathways involved in inflammation and cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses and cell survival.
Parthenolide directly targets the IκB Kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[5][9] this compound acetate has been shown to inhibit the phosphorylation of both IκB-α and the p65 subunit of NF-κB, suggesting its intervention is also upstream in the pathway, though a direct interaction with IKK has not been explicitly demonstrated.[8]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of cell growth, survival, and inflammation. Parthenolide is a known inhibitor of this pathway.
Parthenolide has been shown to inhibit the phosphorylation of STAT3, which is a crucial step for its activation, dimerization, and translocation to the nucleus to regulate gene expression. The effect of this compound on the STAT3 pathway has not been extensively reported.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic comparison of two compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Parthenolide for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for NF-κB and STAT3 Activation
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound or Parthenolide, followed by stimulation with an appropriate agent (e.g., TNF-α for NF-κB, IL-6 for STAT3). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-STAT3, total STAT3, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Add various concentrations of this compound or Parthenolide to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
ABTS Radical Cation Decolorization Assay
This is another common assay to determine the antioxidant capacity of a compound.
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Reaction Mixture: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 at 734 nm. Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Determine the percentage of inhibition of absorbance.
Conclusion
Both this compound and Parthenolide demonstrate significant potential as anti-inflammatory and anti-cancer agents. Parthenolide's mechanisms of action, particularly its inhibition of the NF-κB and STAT3 pathways, are well-characterized. This compound also shows promise through its modulation of the NF-κB and Akt-SREBP-FAS pathways. However, a more comprehensive understanding of this compound's specific molecular targets and its efficacy across a broader range of cancer cell lines is needed for a more complete head-to-head comparison. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the therapeutic potential of these and other natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids | MDPI [mdpi.com]
- 6. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preclinical Insights into Cacalol: A Comparative Analysis
Absence of Human Clinical Trial Data: A comprehensive search for clinical trial data on Cacalol yielded no registered or published human studies. Therefore, this comparative guide focuses on the available preclinical data from in vitro and in vivo (animal) studies to provide an objective overview of its potential as an anti-cancer agent.
Executive Summary
This compound, a natural sesquiterpene, and its acetylated derivative, this compound Acetate, have demonstrated notable anti-cancer properties in preclinical models.[1][2][3] These compounds exhibit a multi-faceted mechanism of action, primarily centered on the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.[4][5] This guide provides a comparative analysis of the preclinical data for this compound and its derivative against other relevant compounds, offering insights for researchers and drug development professionals.
Mechanism of Action: A Dual Approach
Preclinical studies have elucidated two primary mechanisms of action for this compound.
Firstly, in the high-oxidant environment characteristic of cancer cells, this compound is converted to its oxidized form, methylenecyclohexadienone (MTC).[6] MTC then acts as an inhibitor of tubulin polymerization by irreversibly binding to the Cys347 residue in α-tubulin.[6] This disruption of the microtubule system is a well-established target for many successful chemotherapeutic agents.
Secondly, this compound has been shown to modulate the Akt-SREBP-FAS signaling pathway.[4][5] By suppressing this pathway, this compound inhibits the expression of the fatty acid synthase (FAS) gene, a key enzyme in lipid metabolism that is often overexpressed in cancer cells.[4][5] This ultimately leads to the activation of pro-apoptotic proteins such as DAPK2 and caspase-3, culminating in apoptosis.[4][5] this compound Acetate has also been shown to induce apoptosis via caspase-3 activation.[1][3][7][8][9][10]
A diagram illustrating the proposed mechanism of action of this compound is presented below.
Caption: Proposed dual mechanism of action for this compound in cancer cells.
Comparative Preclinical Efficacy
The anti-cancer effects of this compound and its derivatives have been compared with other agents in preclinical studies, notably Indole-3-carbinol (I3C), a natural compound with known anti-cancer properties.
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound Acetate | HeLa | Proliferation | IC50: 102.72 µM | [7][10] |
| Indole-3-carbinol (I3C) | HeLa | Proliferation | IC50: 150 µM | [7][10] |
| This compound Acetate | HeLa | Migration | Inhibited cell migration more effectively than I3C | [1] |
| Indole-3-carbinol (I3C) | HeLa | Migration | Less effective at inhibiting cell migration compared to this compound Acetate | [1] |
| This compound | Breast Cancer Cells | Proliferation | Strong anti-proliferative effect | [4][5] |
| This compound + Taxol/Cyclophosphamide | Breast Cancer Cells | Apoptosis | Synergistic induction of apoptosis | [4][5] |
In a xenograft nude mouse model of breast cancer, intraperitoneal or oral administration of this compound significantly suppressed tumor growth.[4][5]
Experimental Protocols
The following provides a general overview of the experimental methodologies employed in the cited preclinical studies. For detailed protocols, direct reference to the cited literature is recommended.
Cell Proliferation Assay
-
Cell Lines: HeLa, Breast Cancer Cell Lines (e.g., MDA-MB-231).
-
Methodology: Cells are seeded in multi-well plates and treated with varying concentrations of the test compounds (this compound, this compound Acetate, I3C) or vehicle control for a specified duration (e.g., 48 hours). Cell viability is assessed using methods such as the MTT assay or crystal violet staining. The half-maximal inhibitory concentration (IC50) is then calculated.
Apoptosis Assay
-
Methodology: Apoptosis can be evaluated through various methods, including:
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.
-
Western Blot Analysis: To measure the expression levels of key apoptotic proteins such as Caspase-3 and DAPK2. Cells are treated with the compounds, and cell lysates are subjected to SDS-PAGE and immunoblotting with specific antibodies.
-
Cell Migration Assay (Wound Healing Assay)
-
Methodology: A "wound" or scratch is created in a confluent monolayer of cells. The cells are then treated with the test compounds. The rate of wound closure is monitored and quantified over time using microscopy to assess the inhibitory effect of the compounds on cell migration.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Methodology: Human cancer cells are injected into the mice to induce tumor formation. Once tumors are established, the mice are treated with this compound (e.g., via intraperitoneal or oral administration) or a control vehicle. Tumor size and growth are monitored over a set period.
The experimental workflow for a typical preclinical evaluation is depicted below.
Caption: General experimental workflow for preclinical evaluation of this compound.
Concluding Remarks for Researchers
The existing preclinical data on this compound and this compound Acetate are promising, suggesting potential anti-cancer activity through multiple mechanisms. The demonstrated efficacy in both in vitro and in vivo models, particularly the synergistic effects with established chemotherapeutics, warrants further investigation.[4][5] However, the complete absence of human clinical trial data is a significant limitation. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish a safety profile that could support a potential transition to Phase I clinical trials. The comparative data with I3C suggests that this compound Acetate may have a superior anti-proliferative and anti-migratory profile in certain cancer cell lines.[1] These findings provide a strong rationale for continued research and development of this compound and its derivatives as potential novel anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Covalent and Modulable Inhibitor of the Tubulin‐Microtubule System: Insights Into the Mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
Safety Operating Guide
Navigating Chemical Disposal: Procedures for Cacodylic Acid and Catechol
A critical note for laboratory personnel: The chemical "Cacalol" is not a recognized compound and is likely a typographical error. Given the importance of accurate chemical handling for laboratory safety, this guide provides detailed disposal procedures for two probable intended substances: Cacodylic Acid and Catechol . Both are hazardous materials requiring strict disposal protocols. Adherence to the following procedures is essential for ensuring personal safety and environmental protection.
Section 1: Cacodylic Acid Disposal
Cacodylic acid and its salts are organoarsenic compounds that are highly toxic, carcinogenic, and pose a significant environmental hazard.[1][2][3] Extreme caution must be exercised during handling and disposal.
Immediate Safety and Handling Protocols
Before handling Cacodylic Acid, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE) Summary
| Protective Gear | Specification |
| Gloves | Protective gloves required.[4] Nitrile rubber (minimum 0.11mm thickness) is a suitable option. |
| Eye Protection | Safety glasses or a face shield are mandatory.[4] |
| Lab Coat | A lab coat or other protective clothing must be worn.[4] |
| Respiratory Protection | Use a respirator if working with solid cacodylic acid or in a poorly ventilated area.[2] |
Step-by-Step Disposal Procedure
All materials contaminated with Cacodylic Acid must be treated as hazardous waste. Do not dispose of Cacodylic Acid down the drain or in regular trash.
-
Waste Collection : Collect all Cacodylic Acid waste, including solutions and any contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated, leak-proof, and sealable hazardous waste container.[1][5]
-
Labeling : Clearly label the container with "Hazardous Waste," "Cacodylic Acid," the concentration, and the date of accumulation.
-
Storage : Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6] The storage area must have secondary containment to prevent environmental contamination in case of a leak.
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[5] Always follow local, regional, and national hazardous waste regulations.[1]
Spill & Emergency Procedures
In the event of a spill, evacuate the area and ensure proper ventilation. For solids, moisten the spilled material first to prevent dust from becoming airborne.[5] Use a HEPA-filter vacuum or sweep up the material and place it into a suitable, sealed disposal container.[1][5]
Section 2: Catechol Disposal
Catechol (also known as 1,2-dihydroxybenzene) is a toxic and corrosive substance that can cause severe skin and eye damage.[7][8][9][10] It is also suspected of causing genetic defects and may cause cancer.[9][10]
Immediate Safety and Handling Protocols
Work in a designated, well-ventilated area, preferably a chemical fume hood, and wear the appropriate PPE.
Personal Protective Equipment (PPE) Summary
| Protective Gear | Specification |
| Gloves | Protective gloves are required.[7] |
| Eye Protection | Use safety glasses or a face shield to prevent eye contact.[7][10] |
| Lab Coat | A lab coat or other protective clothing is mandatory.[7] |
| Respiratory Protection | If working with solid catechol or in a poorly ventilated area, use a respirator.[7] |
Step-by-Step Disposal Procedure
All materials contaminated with Catechol must be treated as hazardous waste.[7] Do not dispose of Catechol down the drain or in regular trash.[7]
-
Waste Collection : Collect all Catechol waste and contaminated materials in a designated, leak-proof, and sealable hazardous waste container.[7]
-
Labeling : Ensure the container is clearly labeled with "Hazardous Waste," "Catechol," the concentration, and the date of accumulation.[7]
-
Storage : Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizers, acids, and bases.[7][8] The storage area must have secondary containment.[7]
-
Final Disposal : Arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor.[7] Adhere to all local, regional, and national hazardous waste regulations.[7]
Spill & Emergency Procedures
For spills, avoid generating dust.[7] Moisten the spilled material first to prevent it from becoming airborne.[8] Clean up the spill using an inert absorbent material and place it in a sealed container for disposal.[11][12] Thoroughly clean the spill area with soap and water.[7]
Visual Guide to Hazardous Waste Disposal
The following workflow diagram illustrates the general procedure for the disposal of hazardous chemical waste like Cacodylic Acid and Catechol.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. CACODYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. uaf.edu [uaf.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cacalol
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cacalol, a naturally occurring sesquiterpene with noted anti-inflammatory, antioxidant, and anti-cancer properties. Adherence to these protocols is crucial for minimizing exposure risk and ensuring a safe and compliant laboratory environment.
While research suggests this compound exhibits selective activity and may not have significant cytotoxic effects in certain contexts, all biologically active compounds should be handled with care.[1][2] The following personal protective equipment (PPE) and handling guidelines are based on best practices for laboratory safety.
Personal Protective Equipment (PPE) for Handling this compound
The appropriate level of PPE is dictated by the specific task being performed. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solid this compound | Safety glasses with side shields or chemical splash goggles | Disposable nitrile gloves | N95 or higher-rated respirator (recommended to prevent inhalation of fine particles) | Standard laboratory coat |
| Preparing this compound Solutions | Chemical splash goggles | Disposable nitrile gloves | Recommended if significant aerosolization is possible | Standard laboratory coat |
| Handling this compound Solutions | Safety glasses with side shields | Disposable nitrile gloves | Generally not required if handled in a well-ventilated area or fume hood | Standard laboratory coat |
| Cleaning and Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Generally not required | Standard laboratory coat |
Operational Plan: Handling and Disposal
A systematic approach to the handling and disposal of this compound is essential to prevent contamination and ensure the safety of all laboratory personnel.
Handling Protocol:
-
Preparation: Before commencing work, ensure the designated workspace is clean and uncluttered. It is advisable to cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Always don the appropriate PPE as outlined in the table above before handling this compound in any form.
-
Weighing and Transfer: All weighing and transfer operations of solid this compound should be conducted within a certified chemical fume hood or other suitable ventilated enclosure to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling this compound, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces to prevent inadvertent exposure.
Disposal Plan:
All waste materials contaminated with this compound should be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: Collect all contaminated solid waste, including disposable bench paper, gloves, and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not dispose of this compound solutions down the drain.[3]
-
Contaminated PPE: Dispose of all contaminated PPE in a designated hazardous waste container.
Experimental Protocol: Investigating the Akt-SREBP-FAS Signaling Pathway
This compound has been shown to induce apoptosis in breast cancer cells by modulating the Akt-SREBP-FAS signaling pathway.[4][5] The following is a generalized methodology for investigating this pathway.
1. Cell Culture and Treatment:
- Culture breast cancer cells (e.g., MDA-MB-231) in appropriate media and conditions.
- Treat cells with varying concentrations of this compound for specified time periods.
2. Western Blot Analysis:
- Lyse the treated and control cells to extract total protein.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against key proteins in the pathway, such as Akt, phospho-Akt, SREBP-1, and FAS.
- Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
3. Immunoprecipitation:
- Pre-clear cell lysates with Protein G agarose beads.
- Incubate the supernatant with an anti-SREBP-1 antibody overnight.
- Add Protein G agarose beads to precipitate the SREBP-1 protein complex.
- Analyze the precipitate by Western blot to identify interacting proteins.[6]
4. Xenograft Model (In Vivo Studies):
- Implant breast cancer cells into immunodeficient mice.
- Administer this compound (e.g., intraperitoneally or orally) to the mice.
- Monitor tumor growth over time.
- At the end of the study, excise tumors for immunohistochemical analysis of FAS expression.[4][5]
Visualizing the this compound-Modulated Signaling Pathway
The following diagram illustrates the logical relationship of the Akt-SREBP-FAS signaling pathway as influenced by this compound.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
